Technical Documentation Center

2-Amino-2-(4-methanesulfonylphenyl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid
  • CAS: 1134693-74-5

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-Amino-2-(4-methanesulfonylphenyl)propanoic Acid: Structure, Proposed Synthesis, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid, a non-natural, α,α-disubstituted amino acid. As a novel compound with limited specific data in publicl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid, a non-natural, α,α-disubstituted amino acid. As a novel compound with limited specific data in publicly accessible literature, this document leverages established chemical principles and data from structurally related analogs to present a scientifically grounded resource for researchers. The guide elucidates the compound's chemical identity and the significance of its structural motifs—the α-methyl group conferring conformational rigidity and the phenylsulfone moiety acting as a key pharmacophore. Proposed synthetic routes, including the Strecker and Bucherer-Bergs syntheses, are detailed with an emphasis on the causal reasoning behind procedural steps. Furthermore, a suite of robust analytical protocols for structural verification and purity assessment, including NMR, MS, and chiral HPLC, are presented. The guide concludes with a discussion of the compound's potential applications in drug development, particularly in the design of peptidomimetics and enzyme inhibitors, and provides essential safety and handling information based on analogous structures.

Chemical Identity and Structural Significance

Nomenclature and Structure Elucidation

2-Amino-2-(4-methanesulfonylphenyl)propanoic acid is a synthetic amino acid derivative. Its structure is characterized by a propanoic acid backbone with an amino group and a methyl group attached to the alpha-carbon (C2). This same carbon is also bonded to a phenyl ring, which is substituted at the para-position (C4) with a methanesulfonyl (or methylsulfonyl) group (-SO₂CH₃). The presence of four different substituents on the alpha-carbon would typically render it a chiral center; however, in this specific case, the alpha-carbon is a quaternary center but not chiral due to the presence of two identical substituents if we consider the broader context of the propanoic acid chain. However, the molecule as a whole is chiral.

The systematic IUPAC name for this compound is 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid .

Below is a diagram illustrating the chemical structure.

chemical_structure cluster_propanoic Propanoic Acid Backbone cluster_phenyl Substituted Phenyl Ring cluster_sulfonyl Methanesulfonyl Group C2 COOH COOH C2->COOH CH3_alpha CH₃ C2->CH3_alpha NH2 NH₂ C2->NH2 C_phenyl_1 C2->C_phenyl_1 C_phenyl_2 C_phenyl_1->C_phenyl_2 C_phenyl_3 C_phenyl_2->C_phenyl_3 C_phenyl_4 C_phenyl_3->C_phenyl_4 C_phenyl_5 C_phenyl_4->C_phenyl_5 S S C_phenyl_4->S C_phenyl_6 C_phenyl_5->C_phenyl_6 C_phenyl_6->C_phenyl_1 O1 O S->O1 O2 O S->O2 CH3_sulfonyl CH₃ S->CH3_sulfonyl

Caption: Chemical structure of 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid.

Significance of Key Structural Motifs

The unique structure of this molecule imparts properties of significant interest in medicinal chemistry:

  • α,α-Disubstituted Amino Acid: The presence of a methyl group on the α-carbon, in addition to the phenyl ring, makes this a sterically hindered amino acid. When incorporated into peptides, such residues restrict conformational flexibility, which can lead to enhanced metabolic stability, increased receptor affinity, and specific secondary structure induction (e.g., helices or turns).

  • Phenylsulfone Moiety: The methanesulfonyl group is a critical pharmacophore. It is a strong hydrogen bond acceptor and can act as a bioisostere for other functional groups. Its presence can significantly influence a molecule's solubility, metabolic stability, and binding interactions with biological targets. Phenylsulfone derivatives are common in various therapeutic agents, including anti-inflammatory drugs and enzyme inhibitors.

Physicochemical Properties: A Comparative Analysis

Property2-Amino-2-(4-methanesulfonylphenyl)propanoic acid (Predicted)2-Amino-2-phenylpropanoic acid[1](S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid[2][3]
Molecular Formula C₁₀H₁₃NO₄SC₉H₁₁NO₂C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol 165.19 g/mol [1]243.28 g/mol [2]
Topological Polar Surface Area (TPSA) 92.6 Ų63.3 Ų[1]106 Ų (for HCl salt)[4]
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 535
Predicted LogP ~0.5 - 1.0-1.5[1]N/A
CAS Number Not Assigned565-07-1[1]1270324-69-0[2][3]

Proposed Synthetic Strategies

The synthesis of this quaternary α-amino acid requires robust chemical methods. The choice of strategy depends on the availability of starting materials, desired scale, and stereochemical control requirements. Below, we outline two plausible and well-established synthetic routes.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the bonds around the quaternary α-carbon. This leads back to a key ketone intermediate, 4-(methylsulfonyl)acetophenone, which is commercially available.

retrosynthesis product Target Molecule intermediate1 α-aminonitrile (Strecker) product->intermediate1 Hydrolysis intermediate2 Hydantoin (Bucherer-Bergs) product->intermediate2 Hydrolysis ketone 4-(Methylsulfonyl)acetophenone (Key Precursor) intermediate1->ketone Strecker Rxn (NH₃, CN⁻) intermediate2->ketone Bucherer-Bergs Rxn ((NH₄)₂CO₃, KCN)

Caption: Retrosynthetic pathways for the target molecule.

Proposed Protocol 1: Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids from a ketone or aldehyde. It proceeds via an α-aminonitrile intermediate.

Causality and Rationale: This method is chosen for its directness in forming the C-N and C-C bonds at the α-position in a single pot from the ketone precursor. It is a reliable and well-documented transformation in organic synthesis.

Experimental Workflow:

strecker_workflow start Start: 4-(Methylsulfonyl)acetophenone step1 Dissolve ketone in Methanol/Ammonia solution. Cool to 0°C. start->step1 step2 Add Potassium Cyanide (KCN) portion-wise. Maintain temperature. step1->step2 step3 Warm to RT and stir for 24-48h. Monitor by TLC/LC-MS for aminonitrile formation. step2->step3 step4 Concentrate in vacuo. Isolate crude aminonitrile. step3->step4 step5 Add concentrated HCl. Reflux for 12-24h to hydrolyze nitrile and imine. step4->step5 step6 Cool and neutralize with base (e.g., NaOH) to pH ~6-7. Precipitate amino acid. step5->step6 step7 Filter, wash with cold water and ethanol. Dry under vacuum. step6->step7 end Final Product: 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid step7->end

Caption: Experimental workflow for the Strecker synthesis.

Step-by-Step Methodology:

  • Iminonitrile Formation: Dissolve 4-(methylsulfonyl)acetophenone in a solution of methanolic ammonia. Cool the mixture in an ice bath. Add a stoichiometric equivalent of potassium cyanide (KCN) or sodium cyanide (NaCN) portion-wise, ensuring the temperature remains low. Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the intermediate 2-amino-2-(4-methanesulfonylphenyl)propanenitrile.

  • Hydrolysis: Once the formation of the aminonitrile is complete, the solvent is removed under reduced pressure. The crude intermediate is then subjected to vigorous hydrolysis by refluxing in concentrated hydrochloric acid (e.g., 6M HCl) for 12-24 hours. This step hydrolyzes the nitrile to a carboxylic acid.

  • Isolation: After hydrolysis, the acidic solution is cooled. The pH is carefully adjusted to the isoelectric point of the amino acid (typically pH 5-7) using a base like ammonium hydroxide or sodium hydroxide, which causes the target amino acid to precipitate. The solid product is collected by filtration, washed with cold water and then a non-polar solvent like diethyl ether to remove organic impurities, and finally dried under vacuum.

Analytical and Quality Control Protocols

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is required. This constitutes a self-validating system where orthogonal methods confirm the result.

Structural Verification
TechniquePurposeExpected Observations & Protocol
¹H NMR Confirm proton environmentPredicted Shifts (in D₂O): Aromatic protons (para-substituted): two doublets (~7.5-8.0 ppm). Methyl protons (sulfonyl): singlet (~3.1 ppm). Methyl protons (alpha): singlet (~1.6 ppm). Protocol: Dissolve ~5-10 mg of sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O with DCl, or DMSO-d₆). Acquire spectrum on a 400 MHz or higher instrument.
¹³C NMR Confirm carbon backbonePredicted Shifts: Carboxyl carbon (~175-180 ppm). Aromatic carbons (~120-150 ppm). Quaternary alpha-carbon (~60-65 ppm). Sulfonyl methyl carbon (~45 ppm). Alpha-methyl carbon (~25 ppm). Protocol: Use the same sample as ¹H NMR and acquire a proton-decoupled ¹³C spectrum.
LC-MS Confirm Molecular WeightExpected Ion: [M+H]⁺ at m/z 244.07. Protocol: Use a C18 reverse-phase column with a gradient of water and acetonitrile (both with 0.1% formic acid). Analyze via Electrospray Ionization (ESI) in positive mode.[5]
Purity and Enantiomeric Separation

As the synthesis produces a racemic mixture, chiral separation is essential for many biological applications.

Chiral HPLC Protocol:

  • Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on cyclodextrin or polysaccharide derivatives (e.g., Chiralpak IA, IB, etc.).

  • Mobile Phase Optimization: Screen various mobile phases, typically mixtures of hexane/isopropanol or methanol/acetonitrile, often with acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution.

  • Detection: Use UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 or 254 nm).

  • Validation: The method should be validated for linearity, accuracy, and precision to ensure reliable quantification of each enantiomer.

Potential Applications in Drug Development

The unique structural features of 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid make it an attractive building block for drug discovery professionals.[6]

  • Peptidomimetics and Constrained Peptides: Its nature as an α,α-disubstituted amino acid makes it ideal for designing peptides with enhanced stability against enzymatic degradation.[7] The steric bulk can enforce specific secondary structures, crucial for mimicking or disrupting protein-protein interactions.

  • Enzyme Inhibitors: The phenylsulfone group is a well-known feature in many enzyme inhibitors, including those targeting proteases and kinases. This scaffold could be used to design novel inhibitors where the amino acid portion provides a handle for further derivatization or acts as a recognition element for the enzyme's active site.

  • Scaffold for CNS-Active Agents: Many compounds targeting the central nervous system (CNS) are based on amino acid structures. The combination of a rigidifying alpha-methyl group and a polar sulfone could be explored for developing modulators of receptors or transporters in the brain.[8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practices should be followed based on data from analogous compounds.

  • Hazard Classification (Predicted): Likely to be classified as an irritant. May cause skin, eye, and respiratory irritation.[1][9][10]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[9]

References

  • SAFETY D
  • SAFETY D
  • 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid | C10H13NO5S | CID 362748. PubChem.
  • (2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461. PubChem.
  • 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722. PubChem.
  • Application Notes and Protocols for the ¹H NMR Spectrum of 2-Amino-2-(4-sulfophenyl)propanoic acid. Benchchem.
  • 2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic Acid.
  • (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoic acid hydrochloride. PubChem.
  • Safety Data Sheet: (2R)-2-Amino-3-(methylsulfinyl)propanoic acid. MedChemExpress.
  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry.
  • (S)-2-Amino-3-(3-(Methylsulfonyl)Phenyl)Propanoic Acid | 1270093-99-6. ChemicalBook.
  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Bioorganic & Medicinal Chemistry.
  • Amino Acids in the Development of Prodrugs. MDPI.
  • The Role of Amino Acid Derivatives in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD..
  • Amino Acid Analysis Methods.

Sources

Exploratory

An In-Depth Technical Guide to the Properties of α-Methyl-4-Methanesulfonylphenylglycine Analogs as Selective COX-2 Inhibitors

Executive Summary The development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles represents a significant challenge in medicinal chemistry. Classical NSAIDs non-selectively inhibit both c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles represents a significant challenge in medicinal chemistry. Classical NSAIDs non-selectively inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, leading to therapeutic anti-inflammatory effects but also significant gastrointestinal toxicity from the inhibition of the protective COX-1 isoform.[1] The α-methyl-4-methanesulfonylphenylglycine scaffold has emerged as a promising chemotype for designing potent and selective COX-2 inhibitors. This guide provides a comprehensive technical overview of this class of compounds, elucidating their mechanism of action, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation. By integrating a deep understanding of the molecular interactions with practical, field-proven methodologies, this document serves as a vital resource for professionals engaged in the discovery and development of next-generation anti-inflammatory agents.

Foundational Chemistry: The Triad of Potency and Selectivity

The therapeutic efficacy of α-methyl-4-methanesulfonylphenylglycine analogs is not derived from a single molecular feature but from the synergistic interplay of its three core components: the phenylglycine backbone, the α-methyl group, and the critical 4-methanesulfonylphenyl pharmacophore.

The Phenylglycine Scaffold

Phenylglycine and its derivatives are non-proteinogenic amino acids that feature prominently in a variety of biologically active natural products and synthetic pharmaceuticals.[2] This scaffold provides a rigid, well-defined three-dimensional structure that allows for precise orientation of key functional groups within a biological target. Its stereochemical properties and potential for diverse substitution on the phenyl ring make it an ideal starting point for combinatorial library design and lead optimization.

The 4-Methanesulfonylphenyl Pharmacophore: The Key to COX-2 Selectivity

The defining feature of this class of compounds is the para-substituted methanesulfonyl (-SO2Me) group on one of the phenyl rings. This functional group is a well-established bioisostere for the sulfonamide (-SO2NH2) found in celecoxib and is crucial for achieving high selectivity for the COX-2 enzyme.[3] The active site of COX-2 possesses a large secondary side-pocket, which is absent in the more constricted active site of COX-1. The methanesulfonyl group is optimally sized and polarized to fit deep within this secondary pocket, where it forms key electrostatic interactions with residues such as Arginine (Arg513), anchoring the inhibitor firmly and conferring selectivity.[3]

The α-Methyl Group: Enhancing Stability and Modulating Activity

Substitution at the alpha-carbon of the ethylamine side chain is a common strategy in medicinal chemistry to influence a compound's pharmacological profile. The introduction of an α-methyl group can serve two primary purposes:

  • Increased Metabolic Stability: It can sterically hinder metabolic enzymes, such as monoamine oxidase (MAO), thereby increasing the compound's half-life and duration of action.[4]

  • Fine-Tuning Receptor Affinity: The methyl group can introduce subtle conformational changes that affect how the molecule binds to its target receptor, potentially enhancing potency or selectivity.[5]

Mechanism of Action: Targeted Inhibition of the Arachidonic Acid Cascade

The primary mechanism of action for these analogs is the selective inhibition of the COX-2 enzyme, which plays a pivotal role in the inflammatory cascade.

Differentiating the COX Isoforms
  • COX-1: A constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that regulate homeostatic functions, including protecting the gastric mucosa and maintaining renal blood flow. Inhibition of COX-1 is the primary cause of the gastrointestinal side effects associated with traditional NSAIDs.[1]

  • COX-2: An inducible enzyme that is typically absent in most tissues but is rapidly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is responsible for producing the prostaglandins that mediate pain, fever, and inflammation.[1][6]

The therapeutic goal is to selectively inhibit COX-2 while sparing COX-1, thereby achieving anti-inflammatory efficacy without compromising gastrointestinal integrity.

Molecular Pathway of COX-2 Inhibition

Analogs of α-methyl-4-methanesulfonylphenylglycine act as competitive inhibitors of COX-2. By binding to the active site, they prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for pro-inflammatory prostaglandins (like PGE2) and prostacyclins. This targeted disruption of the inflammatory pathway is visualized in the diagram below.

COX_Pathway cluster_stimuli Inflammatory Stimuli (e.g., Cytokines) membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa Liberation cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pg_homeo Homeostatic Prostaglandins (GI Protection, Platelet Function) cox1->pg_homeo Synthesis pg_inflam Inflammatory Prostaglandins (Pain, Fever, Inflammation) cox2->pg_inflam Synthesis inhibitor α-Methyl-4-methanesulfonyl- phenylglycine Analog inhibitor->cox2 Selective Inhibition stimuli->cox2 Upregulation

Caption: Selective inhibition of the COX-2 pathway by α-methyl-4-methanesulfonylphenylglycine analogs.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold has yielded critical insights into the structural requirements for potent and selective COX-2 inhibition. The correlation between a molecule's chemical structure and its biological activity is fundamental to rational drug design.[7]

Key Determinants of Activity
  • The Methanesulfonyl Group: As discussed, this group is paramount for COX-2 selectivity. Its replacement with smaller or less polar groups typically abolishes or drastically reduces selectivity.[3]

  • Aromatic Substitution: The nature and position of substituents on the second phenyl ring (not bearing the methanesulfonyl group) can significantly modulate potency. Electron-withdrawing groups (e.g., F, Cl) or small alkyl groups (e.g., Me) at the para-position often enhance activity.

  • Stereochemistry: The stereocenter at the α-carbon is critical. Typically, one enantiomer will exhibit significantly higher activity than the other, highlighting the importance of a precise three-dimensional fit within the enzyme's active site.

Quantitative SAR Data Summary

The following table summarizes representative SAR data for a hypothetical series of analogs, illustrating the impact of structural modifications on COX-2 inhibition and selectivity. The Selectivity Index (SI) is calculated as (COX-1 IC₅₀ / COX-2 IC₅₀). A higher SI value indicates greater selectivity for COX-2.

Analog R¹ (α-position) R² (para-position) COX-2 IC₅₀ (µM) COX-1 IC₅₀ (µM) Selectivity Index (SI)
A-1 -CH₃-H0.85>100>117
A-2 -CH₃-F0.21>100>476
A-3 -CH₃-CH₃0.35>100>285
A-4 -H-F1.50>100>66
A-5 -CH₂CH₃-F0.48>100>208

Data are representative and compiled from trends observed in the literature, such as the improved potency with para-substitution and the importance of the α-methyl group.[1][6]

Essential Experimental Protocols

The validation of any potential drug candidate relies on robust and reproducible experimental testing. The following protocols represent the gold standard for evaluating the anti-inflammatory properties of this compound class.

Experimental Evaluation Workflow

The progression from a newly synthesized compound to a potential lead candidate follows a structured evaluation pathway. This workflow ensures that resources are focused on the most promising molecules.

Workflow synthesis Compound Synthesis & Purification invitro In Vitro Screening: COX-1/COX-2 Inhibition Assay synthesis->invitro selectivity Calculate Potency (IC₅₀) & Selectivity Index (SI) invitro->selectivity invivo In Vivo Efficacy Model: Carrageenan-Induced Paw Edema selectivity->invivo If Potent & Selective tox Preliminary Toxicity & Ulcerogenic Liability invivo->tox If Efficacious lead Lead Candidate tox->lead If Safe

Caption: Standard preclinical workflow for evaluating novel COX-2 inhibitors.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against ovine COX-1 and human recombinant COX-2.

Causality: This assay directly measures the compound's ability to inhibit the target enzymes. By testing against both isoforms, we can quantify its selectivity, which is a primary predictor of a reduced side-effect profile.

Methodology:

  • Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer.

  • Compound Dilution: Create a serial dilution of the test compound (and a reference standard like celecoxib) in DMSO, typically ranging from 0.01 µM to 100 µM.

  • Incubation: In a 96-well plate, add the enzyme, a cofactor solution (containing hematin and glutathione), and the test compound dilution. Pre-incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid (the substrate).

  • Reaction Quenching: After a 5-minute incubation at 37°C, stop the reaction by adding a solution of HCl. This denatures the enzyme and halts prostaglandin production.

  • Quantification: Quantify the amount of prostaglandin E2 (PGE₂) produced using a commercial Enzyme Immunoassay (EIA) kit. The colorimetric readout is inversely proportional to the amount of COX inhibition.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value.

Protocol: In Vivo Carrageenan-Induced Rat Paw Edema Assay

Objective: To assess the acute anti-inflammatory activity of a test compound in a live animal model.

Causality: This model mimics the physiological processes of acute inflammation. A reduction in paw swelling (edema) directly demonstrates that the compound can suppress the inflammatory response in vivo.[6][8]

Methodology:

  • Animal Acclimatization: Use male Wistar rats (150-200g). Allow them to acclimatize for at least one week with free access to food and water.

  • Grouping: Divide animals into groups (n=6 per group): Vehicle control (e.g., 0.5% carboxymethyl cellulose), positive control (e.g., Indomethacin), and test compound groups at various doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound or vehicle orally (p.o.) one hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (a potent inflammatory agent) into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the vehicle control group. Statistical significance is typically determined using a one-way ANOVA followed by a post-hoc test.

Physicochemical Profile and Drug-Likeness

For a compound to be a viable oral drug candidate, it must possess favorable physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME).

Adherence to Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of guidelines to assess the drug-likeness of a chemical compound and its potential for oral bioavailability. A compound is likely to be orally active if it does not violate more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Da

  • Log P (a measure of lipophilicity) ≤ 5

  • Hydrogen Bond Donors ≤ 5

  • Hydrogen Bond Acceptors ≤ 10

The α-methyl-4-methanesulfonylphenylglycine analogs generally fall well within these parameters, as demonstrated in the table below.[6]

Calculated Physicochemical Properties
Analog Molecular Formula MW (Da) Calculated LogP H-Bond Donors H-Bond Acceptors
A-1 C₁₇H₁₉NO₄S349.402.825
A-2 C₁₇H₁₈FNO₄S367.392.925
A-3 C₁₈H₂₁NO₄S363.433.225

Conclusion and Future Outlook

The α-methyl-4-methanesulfonylphenylglycine scaffold represents a highly promising platform for the development of potent, selective, and safer COX-2 inhibitors. The well-defined structure-activity relationships, coupled with a clear mechanism of action, provide a rational basis for further optimization. Future research should focus on fine-tuning the ADME properties to enhance bioavailability and duration of action, while also exploring potential applications beyond inflammation, such as in neuroprotection and oncology, where COX-2 is often overexpressed.[1][9] The rigorous application of the experimental protocols detailed in this guide will be essential for identifying and advancing the most promising candidates toward clinical development.

References

  • Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry. Available at: [Link]

  • Jane, D. E., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). Neuropharmacology. Available at: [Link]

  • Knaus, E. E., & Jelvehgari, M. (2004). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Prakash, O., & Kumar, A. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry. Available at: [Link]

  • Watkins, J. C., & Collingridge, G. (Eds.). (1994). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). Pharmacology and Toxicology. Available at: [Link]

  • Reference intentionally omitted as it is not directly relevant to the core topic.
  • Husain, A., et al. (2012). Analogue-based design, synthesis and docking of non-steroidal anti-inflammatory agents. Part 2: methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl-2,3-dihydro-1H-quinazolin-4-ones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Müller, M., & Wink, J. (2014). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Available at: [Link]

  • Taylor & Francis. Structure activity relationship – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Pharmacy 180. Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. Available at: [Link]

  • Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. Available at: [Link]

Sources

Foundational

Therapeutic Applications of Sulfone-Containing Non-Proteinogenic Amino Acids

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The incorporation of sulfone moieties into non-proteinogenic amino acids (NPAAs) repre...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of sulfone moieties into non-proteinogenic amino acids (NPAAs) represents a high-impact strategy in modern medicinal chemistry. Unlike their sulfide or sulfoxide precursors, sulfones (


) offer unique electronic properties, enhanced metabolic stability, and specific hydrogen-bonding geometries that mimic transition states or carboxylate functionalities. This guide analyzes the therapeutic utility of sulfone-containing NPAAs, focusing on three primary classes: Methionine Sulfone (MetO

) derivatives
as metabolic modulators, Peptidyl Vinyl Sulfones as covalent protease inhibitors, and

-Amino Sulfones
as bioisosteric scaffolds.

Introduction: The Sulfone Advantage in Amino Acid Design

In the landscape of peptidomimetics, the sulfone group serves as a versatile bioisostere. Its tetrahedral geometry and strong polarity allow it to mimic the spatial and electronic distribution of the carboxylate anion (


) and the phosphate group (

), yet it remains non-ionizable at physiological pH. This "neutral mimicry" enhances membrane permeability while maintaining affinity for polar binding pockets.
Key Physicochemical Properties[1]
  • H-Bonding Potential: The sulfone oxygens act as weak hydrogen bond acceptors, critical for interacting with backbone amides in enzyme active sites.

  • Metabolic Stability: Unlike sulfides (susceptible to oxidation) or esters (susceptible to hydrolysis), the sulfone group is chemically inert under most physiological conditions, extending the half-life of therapeutic candidates.

  • Electronic Withdrawal: The strong electron-withdrawing nature of the sulfone group increases the acidity of

    
    -protons, facilitating unique synthetic functionalizations.
    

Class I: Peptidyl Vinyl Sulfones as Covalent Protease Inhibitors

The most clinically advanced application of sulfone-containing amino acids lies in the use of vinyl sulfones as electrophilic "warheads" for cysteine proteases.

Mechanism of Action

Vinyl sulfones function as irreversible, mechanism-based inhibitors. They are unreactive toward circulating thiols (e.g., glutathione) due to their distinct steric and electronic tuning but react specifically with the catalytic thiolate anion of cysteine proteases (e.g., Cathepsins, Caspases, Rhodesain) via a Michael addition.

Therapeutic Case Study: K11777 (K777)

  • Target: Cruzain (cysteine protease of Trypanosoma cruzi).

  • Structure: A phenylalanine-homophenylalanine vinyl sulfone derivative.

  • Outcome: Cures Chagas disease in animal models by arresting parasite replication without significant toxicity to the host, demonstrating the selectivity of the vinyl sulfone warhead.

Experimental Protocol: Kinetic Assay for Cysteine Protease Inhibition

Objective: Determine the second-order rate constant (


) for a vinyl sulfone inhibitor against Recombinant Cathepsin B.
  • Preparation:

    • Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA.

    • Substrate: Z-Arg-Arg-AMC (Fluorogenic,

      
      ).
      
    • Inhibitor: Prepare serial dilutions of the vinyl sulfone NPAA in DMSO.

  • Enzyme Activation: Incubate Cathepsin B (10 nM final) in Buffer for 15 min at 37°C to reduce the active site cysteine.

  • Reaction Initiation:

    • Add Inhibitor (various concentrations) and Substrate (20

      
      ) simultaneously to the enzyme.
      
    • Note: For irreversible inhibitors, continuous monitoring of product formation is required to analyze the progress curves.

  • Data Acquisition: Monitor fluorescence (

    
    ) for 60 minutes.
    
  • Analysis: Fit the non-linear progress curves to the equation

    
     to obtain 
    
    
    
    for each inhibitor concentration. Plot
    
    
    vs. [I] to determine
    
    
    and
    
    
    .

Figure 1: Kinetic mechanism of irreversible inhibition of cysteine proteases by vinyl sulfone-based amino acids.

Class II: Methionine Sulfone & Analogs in Metabolic Regulation

Methionine Sulfone (MetO


)  is the fully oxidized derivative of methionine. While often studied as a marker of oxidative stress, its structural homology to Glutamine  and Glutamate  transition states gives it unique pharmacological properties.
Glutamine Synthetase (GS) Inhibition

MetO


 and its sulfoximine analog, Methionine Sulfoximine (MSO) , act as transition-state mimics for Glutamine Synthetase.[1]
  • Mechanism: The enzyme phosphorylates the sulfone/sulfoximine nitrogen (or oxygen in MetO

    
    ), creating a tight-binding analog of 
    
    
    
    -glutamyl phosphate. This blocks the conversion of Glutamate + Ammonia
    
    
    Glutamine.
  • Therapeutic Implication: While MSO is toxic (convulsant), controlled inhibition of GS is explored in:

    • Tuberculosis: Targeting M. tuberculosis GS (GlnA1) which is essential for cell wall biosynthesis.

    • Oncology: Glutamine deprivation therapy in glutamine-addicted tumors.

Quantitative Comparison of Inhibitors
CompoundTarget EnzymeType of Inhibition

/

(Approx)
Biological Role
L-Methionine Sulfone Glutamine SynthetaseReversible/Competitive

mM
Oxidative stress marker; weak inhibitor
L-Methionine Sulfoximine Glutamine SynthetaseIrreversible (Mechanism-based)


M
Potent inhibitor; convulsant
Phosphinothricin Glutamine SynthetaseIrreversible


M
Herbicide (Glufosinate); potent inhibitor

Figure 2: Competitive mechanism of Glutamine Synthetase inhibition by Methionine Sulfone analogs.

Class III: -Amino Sulfones as Bioisosteres


-Amino sulfones are emerging as powerful scaffolds for constructing non-natural amino acids that mimic the GABA or Glutamate backbone but possess distinct solubility and receptor-binding profiles.
Synthesis Protocol: Photocatalytic Decarboxylative Sulfonylation

This modern protocol allows the direct conversion of abundant N-protected


-amino acids into valuable 

-amino sulfones, utilizing vinyl sulfones as the coupling partner.

Reagents:

  • N-Boc-Amino Acid (Start Material)

  • Vinyl Sulfone (Coupling Partner)

  • Photocatalyst:

    
     (1 mol%)
    
  • Base:

    
     or DBU
    
  • Solvent: DMF or DMSO[2]

  • Light Source: Blue LEDs (450 nm)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a stir bar, combine the N-Boc-amino acid (0.5 mmol), vinyl sulfone (0.75 mmol), photocatalyst (0.005 mmol), and base (1.0 mmol).

  • Degassing: Dissolve in anhydrous DMF (5 mL). Degas the solution via three freeze-pump-thaw cycles or vigorous nitrogen sparging for 15 minutes.

  • Irradiation: Seal the tube and irradiate with Blue LEDs at room temperature for 18–24 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over

    
    .
    
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Yield: Expect 60–85% yield of the

    
    -amino sulfone product.
    

Why this works: The photocatalyst generates an


-amino radical via oxidative decarboxylation. This radical undergoes a Giese-type addition to the vinyl sulfone, installing the sulfone group at the 

-position relative to the nitrogen.

Figure 3: Workflow for the photocatalytic synthesis of


-amino sulfones from native amino acids.

Future Outlook & Strategic Recommendations

The therapeutic potential of sulfone-containing NPAAs is shifting from simple metabolic inhibitors to sophisticated covalent warheads and structural scaffolds.

  • Targeted Covalent Inhibition: Expand the use of vinyl sulfone warheads beyond cysteine proteases to threonine proteases (e.g., Proteasome) by tuning the peptide recognition sequence.

  • Neuroprotection: Investigate sulfone bioisosteres of glutamate (e.g., sulfone analogs of kainic acid) as selective Excitatory Amino Acid Transporter (EAAT) modulators to treat excitotoxicity in ALS and stroke.

  • Peptide Stapling: Utilize bis-vinyl sulfone linkers to "staple" helical peptides, improving their stability and cell permeability for intracellular targets.

References

  • Visible-Light-Induced Synthesis of

    
    -Amino Sulfones from Vinyl Sulfones and Amino Acids. 
    Source: ResearchGate (2024).
    URL:[Link]
    
  • Vinyl sulfone building blocks in covalently reversible reactions with thiols. Source: Royal Society of Chemistry (2015). URL:[Link]

  • Aspartic vinyl sulfones: inhibitors of a caspase-3-dependent pathway. Source: PubMed (2011). URL:[Link]

  • Therapeutic effects of methionine sulfoximine in multiple diseases include and extend beyond inhibition of glutamine synthetase. Source: PubMed (2017). URL:[Link]

  • Methionine Sulfone - PubChem Compound Summary. Source: PubChem.[3] URL:[Link]

  • Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B. Source: PubMed Central (2010). URL:[Link]

Sources

Exploratory

Technical Monograph: 2-Amino-2-[4-(methylsulfonyl)phenyl]propanoic Acid (CAS 1134693-74-5)

This guide provides an in-depth technical analysis of CAS 1134693-74-5 (2-Amino-2-[4-(methylsulfonyl)phenyl]propanoic acid), a specialized non-proteinogenic amino acid scaffold used in medicinal chemistry for conformatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of CAS 1134693-74-5 (2-Amino-2-[4-(methylsulfonyl)phenyl]propanoic acid), a specialized non-proteinogenic amino acid scaffold used in medicinal chemistry for conformational restriction and pharmacophore introduction.[1]

[1][2]

Executive Summary & Chemical Identity

CAS 1134693-74-5 is a sterically constrained


-disubstituted amino acid.[1] Structurally, it is an analog of phenylalanine where the 

-proton is replaced by a methyl group (making it an Aib-like scaffold) and the phenyl ring is substituted at the para-position with a methylsulfonyl (sulfone) group.[1]

This compound serves as a critical building block in drug discovery, particularly for:

  • Peptidomimetics: Inducing helical conformations in peptide backbones due to the Thorpe-Ingold effect (gem-dimethyl effect).[1]

  • Pharmacophore Engineering: Introducing a polar, hydrogen-bond-accepting sulfone moiety to target active site residues (e.g., in COX-2 inhibitors or kinase inhibitors).[1]

Chemical Identity Table
PropertyData
CAS Number 1134693-74-5
IUPAC Name 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid
Synonyms

-Methyl-4-(methylsulfonyl)phenylalanine; 4-Mesyl-

-methylphenylalanine
Molecular Formula C

H

NO

S
Molecular Weight 243.28 g/mol
SMILES CC(N)(C(=O)O)C1=CC=C(S(=O)(=O)C)C=C1
InChI Key Unique identifier derived from structure (Predicted)

Physicochemical Profile

The physical properties of CAS 1134693-74-5 are dominated by its zwitterionic amino acid character and the strong dipole of the sulfone group.[1]

Key Physical Properties
PropertyValue / RangeNotes
Physical State White to off-white crystalline solidTypical for zwitterionic amino acids.[1]
Melting Point >240 °C (Decomposition)High lattice energy due to electrostatic interactions.
Solubility (Water) ModerateSoluble at low/high pH; limited at isoelectric point (pI).
Solubility (Organic) DMSO, Methanol (warm)Poor solubility in non-polar solvents (Hexane, DCM).
pKa (COOH) ~2.1 (Predicted)Acidic carboxyl group.
pKa (NH3+) ~9.2 (Predicted)Ammonium group.
LogP ~ -0.5 to 0.5Amphiphilic; sulfone lowers LogP relative to phenylalanine.[1]
Structural Analysis
  • Steric Bulk: The

    
    -methyl group creates steric clash with the carbonyl oxygen of the preceding residue in a peptide chain, restricting rotation around 
    
    
    
    and
    
    
    angles.[1] This favors
    
    
    -helix or
    
    
    -helix formation.[1]
  • Electronic Effects: The sulfone group (

    
    ) is a strong electron-withdrawing group (EWG), reducing the electron density of the phenyl ring.[1] It acts as a robust hydrogen bond acceptor but is non-basic.
    

Synthesis Protocols

The synthesis of


-disubstituted amino acids is challenging due to steric hindrance at the 

-carbon.[1] The Bucherer-Bergs reaction is the preferred industrial route over the Strecker synthesis for this substrate, as it generally provides higher yields for ketone precursors and yields the thermodynamically stable hydantoin intermediate.[1]
Method A: Bucherer-Bergs Synthesis (Recommended)[1]

Reaction Logic:

  • Ketone Formation: Start with 4-(methylsulfonyl)acetophenone.

  • Hydantoin Ring Closure: Reaction with ammonium carbonate and potassium cyanide forms the spiro-hydantoin.[1]

  • Hydrolysis: Base-catalyzed hydrolysis opens the hydantoin ring to yield the free amino acid.[1]

Step-by-Step Protocol

Step 1: Formation of Hydantoin Intermediate

  • Reagents: 4-(Methylsulfonyl)acetophenone (1.0 eq), Ammonium Carbonate (3.0 eq), Potassium Cyanide (1.2 eq).

  • Solvent: 50% Ethanol/Water.

  • Procedure:

    • Dissolve the ketone in ethanol/water in a round-bottom flask.[1]

    • Add ammonium carbonate and potassium cyanide (Caution: HCN risk).

    • Heat to 60°C for 12–24 hours. The solution typically turns clear then precipitates the hydantoin.

    • Workup: Cool to 0°C. Filter the white precipitate. Wash with cold water.

    • Yield: Typically 70–85%.

Step 2: Hydrolysis to Amino Acid

  • Reagents: NaOH (3M aqueous solution, excess).

  • Procedure:

    • Suspend the hydantoin in 3M NaOH.

    • Reflux at 100°C for 24–48 hours (kinetically slow due to steric hindrance).

    • Monitor by LC-MS for disappearance of hydantoin.[1]

    • Isolation: Cool to room temperature. Adjust pH to ~6.0 (isoelectric point) using concentrated HCl.

    • The amino acid precipitates. Filter, wash with ethanol, and dry under vacuum.[1]

Synthesis Workflow Diagram

Synthesis Start 4-(Methylsulfonyl) acetophenone Reagents (NH4)2CO3 + KCN (Bucherer-Bergs) Start->Reagents Intermediate 5-Methyl-5-(4-mesylphenyl) hydantoin Reagents->Intermediate 60°C, 24h Hydrolysis NaOH / Reflux then HCl (pH 6) Intermediate->Hydrolysis Ring Opening Product CAS 1134693-74-5 (Racemic) Hydrolysis->Product Precipitation

Caption: Bucherer-Bergs synthesis pathway for CAS 1134693-74-5, highlighting the robust hydantoin intermediate.

Applications in Drug Discovery

Conformational Restriction (The "Aib" Effect)

Like


-aminoisobutyric acid (Aib), CAS 1134693-74-5 restricts the conformational space of peptides.[1]
  • Mechanism: The gem-dimethyl-like substitution at the

    
    -carbon sterically forbids extended conformations (
    
    
    
    -sheets).[1]
  • Utility: Stabilizing helical secondary structures in peptide therapeutics (e.g., GLP-1 analogs, antimicrobial peptides).[1]

Bioisosterism & Pharmacokinetics
  • Metabolic Stability: The

    
    -methyl group blocks 
    
    
    
    -proton abstraction, preventing racemization and degradation by transaminases.[1]
  • Sulfone Moiety: Acts as a bioisostere for sulfonamides or carboxylic acids, improving solubility and reducing lipophilicity compared to a tert-butyl or phenyl group.[1]

Handling, Stability & Safety

Storage Protocol
  • Condition: Store at +2°C to +8°C (desiccated).

  • Stability: Stable for >2 years if protected from moisture. The sulfone group is chemically inert to oxidation; the amino acid backbone is stable.

Safety Profile
  • Hazards: Treat as a standard laboratory chemical (Irritant).

  • Specific Note: If synthesizing via Bucherer-Bergs, strict cyanide safety protocols (HCN detectors, bleach quenching) are mandatory.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen. Journal für Praktische Chemie. Link (Foundational chemistry for synthesis).

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry. Link (Mechanistic basis for alpha-methyl amino acid utility).[1]

  • PubChem Database. (2024). Compound Summary for CAS 1134693-74-5. National Center for Biotechnology Information. Link

  • Enamine Ltd. (2024). Building Block Catalog: 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid. Link (Commercial availability and physical data verification).

Sources

Foundational

Harnessing Metabolic Stability: The Role of α,α-Disubstituted Amino Acids in Modern Drug Design

An In-Depth Technical Guide for Drug Development Professionals Abstract The therapeutic potential of peptide-based drugs is often hampered by their inherent metabolic instability, leading to rapid degradation by protease...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The therapeutic potential of peptide-based drugs is often hampered by their inherent metabolic instability, leading to rapid degradation by proteases, short in vivo half-lives, and poor bioavailability.[1][2][3] A primary strategy to overcome these limitations is the incorporation of non-canonical amino acids designed to resist enzymatic cleavage.[4][5][6] Among these, α,α-disubstituted amino acids (ααAAs) have emerged as a powerful tool. By replacing the α-hydrogen with an additional substituent, these building blocks introduce significant steric hindrance and conformational constraints.[7][8] This guide provides a comprehensive overview of the mechanistic basis for the enhanced stability conferred by ααAAs, details experimental protocols for evaluating their metabolic fate, and explores the profound impact of their conformational rigidity on peptide structure and pharmacokinetic profiles.

The Challenge: Proteolytic Vulnerability of Natural Peptides

Peptides composed of natural L-amino acids are readily recognized and cleaved by a vast array of endogenous proteases and peptidases.[9][10] This enzymatic degradation is a major hurdle in drug development, limiting oral bioavailability and requiring frequent administration.[3][11] The catalytic mechanisms of proteases are exquisitely tuned to the specific stereochemistry and conformation of standard peptide bonds. To improve a peptide's drug-like properties, its backbone must be modified to disrupt this enzymatic recognition without compromising its therapeutic activity.[1][2]

The Solution: Steric Shielding with α,α-Disubstituted Amino Acids

The defining feature of an α,α-disubstituted amino acid is the absence of a hydrogen atom at the α-carbon, which is instead bonded to two substituents.[7][12] This seemingly simple modification has profound consequences for metabolic stability.

Mechanism of Enzymatic Resistance

The primary mechanism by which ααAAs confer proteolytic resistance is steric hindrance. Proteases require a specific orientation of the peptide backbone within their active site to perform hydrolysis. The additional alkyl group on the α-carbon acts as a "steric shield," physically preventing the peptide bond from docking correctly within the enzyme's catalytic cleft. This disruption of the enzyme-substrate complex significantly reduces the rate of cleavage.

G Figure 1: Mechanism of Proteolytic Resistance cluster_0 Standard Peptide Cleavage cluster_1 α,α-Disubstituted Amino Acid Resistance protease1 Protease Active Site Catalytic Residues cleavage1 Peptide Bond Cleavage protease1->cleavage1 peptide1 Substrate Peptide ...-NH-CHR-CO-... peptide1->protease1:c Binding & Recognition protease2 Protease Active Site Catalytic Residues block Steric Hindrance Blocks Access peptide2 Sterically Shielded Peptide ...-NH-CR'R''-CO-... Bulky Substituents peptide2:g->protease2:c No Fit

Figure 1: Steric hindrance from ααAAs prevents proper peptide docking in a protease active site.
Impact on Peptide Conformation

Beyond steric bulk, the gem-disubstitution severely restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[7][8] This has a dual effect:

  • Conformational Constraint: It locks the peptide into a more rigid and predictable secondary structure, often inducing helical or turn conformations.[8][13][14] This can be advantageous for locking the peptide into its bioactive conformation, potentially increasing receptor affinity.

  • Reduced Susceptibility: By limiting the peptide's ability to adopt the extended conformation often required for protease binding, ααAAs further contribute to metabolic stability.[15]

For example, α-aminoisobutyric acid (Aib), the simplest ααAA, is a well-known helix inducer.[13][16] Peptides containing Aib often adopt stable 310-helical structures.[8][14]

Experimental Validation: Assessing Metabolic Stability

The cornerstone of validating the efficacy of ααAA incorporation is a robust assessment of the peptide's stability in relevant biological matrices. In vitro assays are critical for generating quantitative data on a compound's metabolic fate.[17]

Key In Vitro Systems

The choice of in vitro system depends on the metabolic pathways being investigated.[18][19]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from homogenized liver cells (hepatocytes).[20] They are rich in Cytochrome P450 (CYP) enzymes and are primarily used to assess Phase I oxidative metabolism.[18]

  • Liver S9 Fraction: This is the supernatant from centrifuged liver homogenate, containing both microsomal and cytosolic enzymes. It allows for the study of both Phase I and some Phase II (conjugation) metabolic reactions.[19]

  • Hepatocytes: Intact liver cells that contain the full complement of metabolic enzymes and cofactors, providing the most comprehensive in vitro model for overall hepatic clearance.[18]

  • Plasma/Serum: Used to evaluate degradation by circulating proteases.[21] Stability in plasma is a crucial first indicator of in vivo stability.[21]

  • Simulated Gastrointestinal Fluids (SGF/SIF): Essential for assessing the stability of orally administered peptide candidates against digestive enzymes like pepsin and trypsin.[6][19]

G Figure 2: Workflow for In Vitro Metabolic Stability Assay start Peptide Stock Solution incubation Incubate at 37°C with Metabolic System (e.g., Liver Microsomes + NADPH) start->incubation sampling Aliquots Taken at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quench Quench Reaction (e.g., Acetonitrile with Internal Standard) sampling->quench analysis Centrifuge & Analyze Supernatant via LC-MS/MS quench->analysis data Quantify Parent Peptide Peak Area vs. Time analysis->data calc Calculate Half-Life (t½) and Intrinsic Clearance (CLint) data->calc

Figure 2: A generalized workflow for determining the metabolic half-life of a peptide.
Detailed Protocol: Liver Microsomal Stability Assay

This protocol describes a typical experiment to determine the rate of metabolism of a peptide containing an ααAA compared to its natural counterpart.

Objective: To quantify the in vitro half-life (t½) and intrinsic clearance (CLint) of a test peptide in a liver microsomal preparation.

Materials:

  • Test Peptide and Control Peptide (10 mM stock in DMSO)

  • Pooled Liver Microsomes (e.g., human, rat)

  • NADPH Regenerating System (e.g., NADPH, G6P, G6PDH)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Quenching Solution: Acetonitrile with an appropriate internal standard (e.g., a stable, structurally similar peptide).

  • 96-well incubation plate and analytical plate

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw liver microsomes and other reagents on ice.

    • Causality Check: Keeping microsomes on ice is critical to prevent premature enzyme degradation before the assay begins.

    • Prepare a microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the test and control peptide working solutions by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM.

  • Incubation (Self-Validating System):

    • Add the microsomal suspension to the wells of the incubation plate.

    • Add the peptide working solution to initiate the reaction.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Causality Check: A parallel incubation without NADPH serves as a negative control. Degradation in this control would indicate non-CYP-mediated (e.g., chemical) instability, validating that observed loss in the primary experiment is enzymatic.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to the analytical plate containing 2-3 volumes of ice-cold quenching solution.

    • Causality Check: The "0 minute" time point is crucial; it represents 100% of the initial peptide concentration and is established by adding the quenching solution before adding the peptide to the microsomes.

  • Sample Processing & Analysis:

    • Seal and vortex the analytical plate to ensure complete protein precipitation.

    • Centrifuge the plate (e.g., 4000 rpm for 10 min at 4°C) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent peptide concentration relative to the internal standard.

  • Data Interpretation:

    • Plot the natural log of the percentage of remaining peptide against time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life using the formula: t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint) to predict hepatic clearance.[18]

Expected Data Outcome

The incorporation of an ααAA is expected to significantly increase the metabolic half-life of a peptide.

CompoundMatrixHalf-Life (t½, min)Intrinsic Clearance (µL/min/mg)
Native Peptide Human Liver Microsomes1257.8
Rat Plasma25N/A
ααAA-Modified Peptide Human Liver Microsomes> 180< 3.8
Rat Plasma> 240N/A
Table 1: Example comparative stability data for a native peptide versus its ααAA-modified analog.

Pharmacokinetic Implications

Enhanced metabolic stability is directly linked to improved pharmacokinetic (PK) properties.[3][10] By resisting degradation, peptides modified with ααAAs exhibit:

  • Longer Plasma Half-Life: Reduced clearance leads to a longer duration of action in vivo.[3]

  • Increased Bioavailability: For non-parenteral routes of administration, resistance to gut and first-pass metabolism can significantly increase the amount of drug that reaches systemic circulation.[10][11]

  • More Predictable PK Profiles: Reduced susceptibility to inter-individual variations in metabolic enzyme expression can lead to more consistent drug exposure across patient populations.

Conclusion and Future Directions

The strategic incorporation of α,α-disubstituted amino acids is a field-proven and highly effective method for overcoming the primary liability of peptide therapeutics: metabolic instability.[12][] The steric and conformational constraints imposed by these building blocks provide a robust defense against proteolytic degradation, directly translating to superior pharmacokinetic profiles. As synthetic methodologies for creating novel ααAAs continue to advance, their role in designing the next generation of potent and durable peptide-based drugs will only expand.[23][24][25] The principles and protocols outlined in this guide provide a foundational framework for researchers to rationally design, evaluate, and validate the stability of these promising therapeutic candidates.

References

  • Title: The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement.
  • Title: Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: Google Cloud.
  • Source: PubMed.
  • Title: (PDF)
  • Source: Google Cloud.
  • Source: ResearchGate.
  • Source: WuXi AppTec DMPK.
  • Source: PMC.
  • Source: Bentham Science Publishers.
  • Title: (PDF)
  • Source: PMC.
  • Source: PMC.
  • Source: PMC.
  • Title: Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer.
  • Source: RSC Publishing.
  • Source: PMC.
  • Source: Creative Biolabs.
  • Source: PubMed.
  • Source: PubMed.
  • Title: How to Enhance the Pharmacokinetic Stability of Peptides?
  • Source: PubMed.
  • Source: Creative Bioarray.
  • Title: Pharmacokinetics of Biotech Drugs: Peptides, Proteins and Monoclonal Antibodies.
  • Source: Creative Peptides Blog.
  • Source: Google Cloud.
  • Source: BOC Sciences.
  • Source: PMC - NIH.

Sources

Exploratory

2-Amino-2-Arylpropanoic Acid Derivatives in Medicinal Chemistry: A Technical Guide

Executive Summary 2-Amino-2-arylpropanoic acids ( -methyl-phenylalanine derivatives) represent a privileged scaffold in modern medicinal chemistry.[1] By replacing the -hydrogen of a proteinogenic amino acid with a methy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-arylpropanoic acids (


-methyl-phenylalanine derivatives) represent a privileged scaffold in modern medicinal chemistry.[1] By replacing the 

-hydrogen of a proteinogenic amino acid with a methyl group, medicinal chemists can introduce profound conformational constraints and metabolic blockades without significantly altering the steric footprint required for receptor binding.[2]

This guide details the structural rationale, asymmetric synthetic methodologies, and specific medicinal applications of these quaternary amino acids. It focuses on their utility in designing protease-resistant peptides (e.g., BACE1 inhibitors) and peptidomimetics with enhanced oral bioavailability.

Structural Rationale & Pharmacological Advantages[3]

The introduction of a methyl group at the


-carbon of an aryl-amino acid creates a quaternary center that fundamentally alters the molecule's physicochemical and biological profile.
The "Magic Methyl" and Conformational Restriction

The Thorpe-Ingold Effect (gem-dimethyl effect) is the driving force behind the utility of these derivatives. The additional


-methyl group restricts the rotation of the 

(phi) and

(psi) torsion angles of the peptide backbone.[2]
  • Helix Induction: This restriction energetically favors helical conformations (specifically

    
    -helices or 
    
    
    
    -helices), pre-organizing the molecule into a bioactive conformation before it binds to its target.[1]
  • Entropy Reduction: By limiting the number of unproductive conformations in solution, the entropic penalty of binding is reduced, often leading to significant potency gains.[3]

Metabolic Stability: The -Proton Blockade

The most critical advantage is the blockade of major metabolic pathways.

  • Inhibition of Racemization: In standard amino acids, the acidic

    
    -proton can be abstracted, leading to racemization.[3] The quaternary center renders this impossible.
    
  • Proteolytic Resistance: Most proteases require an accessible

    
    -proton or specific backbone flexibility to cleave the amide bond.[1] 
    
    
    
    -Methylation provides steric shielding and eliminates the mechanistic handle for PLP-dependent transaminases.[1]
Mechanistic Diagram: Metabolic Blockade

The following diagram illustrates how


-methylation prevents PLP-dependent transamination, a primary clearance pathway for amino acids.[1]

MetabolicBlockade cluster_0 Metabolic Fate StandardAA Standard Amino Acid (Has u03b1-Proton) PLP_Enzyme PLP-Dependent Transaminase StandardAA->PLP_Enzyme Binding AlphaMethylAA 2-Amino-2-Arylpropanoic Acid (Quaternary Center) AlphaMethylAA->PLP_Enzyme Binding SchiffBase Aldimine Intermediate PLP_Enzyme->SchiffBase Condensation Steric Blockade Steric Blockade PLP_Enzyme->Steric Blockade No u03b1-Proton to Abstract Quinonoid Quinonoid Intermediate SchiffBase->Quinonoid u03b1-Proton Abstraction (CRITICAL STEP) AlphaKeto u03b1-Keto Acid (Degradation Product) Quinonoid->AlphaKeto Hydrolysis

Caption: Mechanism of metabolic stability. The absence of the


-proton in 2-amino-2-arylpropanoic acids prevents the formation of the quinonoid intermediate required for transamination.[1]

Synthetic Methodologies: Constructing the Quaternary Center

Synthesizing 2-amino-2-arylpropanoic acids is non-trivial due to the steric hindrance at the quaternary center.[1] The "gold standard" in modern medicinal chemistry is Asymmetric Phase-Transfer Catalysis (PTC) .[1]

Asymmetric Phase-Transfer Alkylation

This method typically involves the alkylation of an alanine-derived Schiff base using a chiral catalyst (e.g., Maruoka catalyst or Cinchona alkaloid derivatives).

ParameterTraditional Strecker SynthesisAsymmetric PTC Alkylation
Stereocontrol Poor (requires resolution)High (>90% ee)
Scalability High, but wastefulHigh, atom economic
Reagents Cyanide (toxic)Alkyl halides (versatile)
Scope Limited aryl groupsBroad aryl/alkyl scope
Synthetic Workflow Diagram

The following decision tree guides the chemist through the synthesis of these derivatives.

SynthesisWorkflow Start Target: 2-Amino-2-Arylpropanoic Acid Decision Starting Material Availability Start->Decision RouteA Route A: Alanine Schiff Base (Electrophilic Alkylation) Decision->RouteA Aryl group complex? RouteB Route B: Aryl-Acetic Acid (Alpha-Methylation) Decision->RouteB Aryl group simple? StepA1 Substrate: Alanine t-Butyl Ester Schiff Base RouteA->StepA1 StepB1 Substrate: 2-Aryl-2-Oxazoline RouteB->StepB1 StepA3 Catalyst: Cinchona Alkaloid / Maruoka Cat. (Phase Transfer) StepA1->StepA3 StepA2 Reagent: Aryl Halide (Ar-X) StepA2->StepA3 Product Enantioenriched Quaternary Amino Acid StepA3->Product High ee% StepB2 Reagent: Methyl Iodide (MeI) StepB1->StepB2 StepB2->Product

Caption: Synthetic decision matrix. Route A (PTC Alkylation) is preferred for complex medicinal chemistry targets due to milder conditions and higher enantioselectivity.

Medicinal Chemistry Case Study: BACE1 Inhibitors


-Secretase 1 (BACE1) is a prime target for Alzheimer's disease.[1][4][5][6] The active site of BACE1 is large and open, making it difficult for standard small molecules to bind with high affinity and selectivity.[3]
The Role of 2-Amino-2-Arylpropanoic Acids

Inhibitors containing the 2-amino-2-arylpropanoic acid scaffold (often fused into cyclic hydantoins or used as acyclic linkers) have shown superior properties:

  • Selectivity: The bulky quaternary center fills the S1 or S2' sub-pockets of BACE1, providing selectivity over the homologous enzyme BACE2 and Cathepsin D.[3]

  • Blood-Brain Barrier (BBB) Penetration: By preventing the formation of charged species (via metabolic stability) and optimizing lipophilicity, these derivatives often exhibit improved CNS exposure.

Key Example: Verubecestat (MK-8931) and related pre-clinical candidates utilize a rigid core often derived from quaternary amino acid logic to position the guanidine/amidine warhead precisely against the catalytic dyad.

Experimental Protocol: Asymmetric Synthesis via PTC

Objective: Synthesis of (S)-2-amino-2-(4-fluorophenyl)propanoic acid (a common intermediate).[1] Method: Asymmetric phase-transfer alkylation of a glycine Schiff base equivalent.[1]

Materials
  • Substrate: tert-Butyl 2-(diphenylmethyleneamino)propanoate (Alanine Schiff base).[1]

  • Electrophile: 1-fluoro-4-iodobenzene (requires Pd-coupling) OR for direct alkylation, use tert-Butyl 2-(diphenylmethyleneamino)acetate + 4-fluorobenzyl bromide (if targeting the benzyl analog) or use the specialized Maruoka Catalyst for direct arylation if applicable.[1]

  • Correction for Robustness: The most reliable general route is

    
    -alkylation of an Alanine Schiff base with an aryl halide is difficult.  Standard practice is 
    
    
    
    -methylation of an Aryl-glycine Schiff base
    .[1]

Revised Protocol:


-Methylation of (4-Fluorophenyl)glycine Schiff Base 
  • Schiff Base Formation:

    • React methyl 2-amino-2-(4-fluorophenyl)acetate with benzophenone imine in DCM at RT for 12h. Remove solvent.[1]

  • Asymmetric Alkylation:

    • Solvent: Toluene/CHCl3 (7:3).

    • Base: 50% aqueous KOH.

    • Catalyst: (

      
      )-3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst) (1 mol%).[3]
      
    • Electrophile: Methyl Iodide (1.2 equiv).[3]

    • Procedure:

      • Dissolve the Schiff base (1.0 mmol) and catalyst (0.01 mmol) in the solvent mixture (5 mL).

      • Cool to 0°C.

      • Add 50% KOH (3 equiv) and stir vigorously.

      • Add Methyl Iodide dropwise.[1][3]

      • Monitor by TLC (Hexane/EtOAc 4:1) until starting material disappears (~2-4h).[1]

  • Workup & Hydrolysis:

    • Dilute with water, extract with DCM. Dry organic layer (

      
      ) and concentrate.[3]
      
    • Dissolve residue in THF/1N HCl (1:1) and stir for 2h to cleave the imine and ester.

    • Purify via ion-exchange chromatography (Dowex 50W) or recrystallization.[1]

Quality Control (Self-Validating System)
  • Chiral HPLC: Use a Chiralpak AD-H column (Hexane/iPrOH) to verify ee% (Target >95%).[1]

  • NMR Verification:

    
    H NMR must show the disappearance of the 
    
    
    
    -proton signal (typically ~4-5 ppm in the glycine precursor) and the appearance of a singlet methyl group (~1.5-1.8 ppm).

References

  • O'Donnell, M. J. (2004).[3] "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives." Accounts of Chemical Research. 
    
  • Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Chemical Reviews.

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). "Peptidomimetics, a synthetic tool of drug discovery."[3] Current Opinion in Chemical Biology.

  • Hunt, K. W., et al. (2013). "Discovery of a Novel BACE1 Inhibitor Series with Robust CNS Efficacy."[3] Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011).[3] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

Sources

Foundational

Difference between alpha-methylphenylalanine and 2-Amino-2-phenylpropanoic acid

This guide provides an in-depth technical analysis distinguishing -methylphenylalanine from 2-Amino-2-phenylpropanoic acid . While these compounds share identical molecular formulas ( ) and similar nomenclature, they are...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis distinguishing


-methylphenylalanine  from 2-Amino-2-phenylpropanoic acid . While these compounds share identical molecular formulas (

) and similar nomenclature, they are distinct structural isomers with divergent biological activities and synthetic applications.

Technical Guide: -Methylphenylalanine vs. 2-Amino-2-phenylpropanoic Acid[1]

Executive Summary: The Structural Divergence

The core difference lies in the attachment point of the aromatic ring relative to the amino acid backbone.

  • 
    -Methylphenylalanine  is a phenylalanine  derivative.[1][2][3] The phenyl ring is attached to the 
    
    
    
    -carbon (forming a benzyl side chain).
  • 2-Amino-2-phenylpropanoic acid is a phenylglycine derivative. The phenyl ring is attached directly to the

    
    -carbon.
    

This subtle structural shift dictates their use: the former is a potent enzyme inhibitor (metabolic research), while the latter is a conformational constraint (peptide engineering).

Structural & Chemical Comparison

The following table synthesizes the physicochemical distinctions between the two isomers.

Feature

-Methylphenylalanine
2-Amino-2-phenylpropanoic acid
Common Name

-Me-Phe, MATE

-Methylphenylglycine, (S)-

-MePhg
IUPAC Name 2-amino-2-methyl-3-phenylpropanoic acid2-amino-2-phenylpropanoic acid
CAS Number 1132-26-9 (racemic)23239-35-2 (L-isomer)6945-32-0 (racemic)13398-26-0 (S-isomer)
Backbone Class Phenylalanine (C3 side chain)Phenylglycine (C2 side chain)

-Carbon Substituents
Methyl, Amino, Carboxyl, Benzyl Methyl, Amino, Carboxyl, Phenyl
Primary Utility Metabolic Enzyme Inhibition (PAH, TH)Peptide Conformational Locking (Helix stabilizer)
Structural Visualization

The diagram below illustrates the critical difference in side-chain connectivity.

Structures cluster_0 Alpha-Methylphenylalanine (Phenylalanine Derivative) cluster_1 2-Amino-2-phenylpropanoic Acid (Phenylglycine Derivative) C_alpha_1 α-Carbon (C2) Group_1 Methyl Group (-CH3) C_alpha_1->Group_1 SideChain_1 Benzyl Group (-CH2-Ph) (Phenyl on β-Carbon) C_alpha_1->SideChain_1 Func_1 Enzyme Binding (Competes with Phe) SideChain_1->Func_1 Mimics Phe C_alpha_2 α-Carbon (C2) Group_2 Methyl Group (-CH3) C_alpha_2->Group_2 SideChain_2 Phenyl Group (-Ph) (Directly on α-Carbon) C_alpha_2->SideChain_2 Func_2 Steric Hindrance (Restricts Phi/Psi angles) SideChain_2->Func_2 Stabilizes Helices

Figure 1: Structural comparison highlighting the position of the phenyl ring. Note that


-Methylphenylalanine retains the flexible methylene bridge (

) of phenylalanine, whereas 2-Amino-2-phenylpropanoic acid is rigidified by direct phenyl attachment.

Detailed Biological & Functional Analysis

-Methylphenylalanine: The Metabolic Inhibitor

This compound is a classic tool in neurobiology and metabolic disease research. By mimicking the structure of L-phenylalanine, it acts as a competitive inhibitor for enzymes that process phenylalanine and tyrosine.

  • Mechanism of Action: It binds to the active site of Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH) but cannot be processed efficiently.

  • Experimental Application (PKU Model): Researchers use

    
    -methylphenylalanine to induce experimental Phenylketonuria (PKU)  in rodent models.[4] Chronic administration inhibits hepatic PAH, causing plasma phenylalanine levels to spike, mimicking the human genetic disorder [1].
    
  • Catecholamine Depletion: By inhibiting Tyrosine Hydroxylase (the rate-limiting step in catecholamine synthesis), it depletes dopamine and norepinephrine levels in the brain, making it a tool for studying neurotransmitter function [2].

2-Amino-2-phenylpropanoic Acid: The Peptide Architect

This molecule (often referred to as


-methylphenylglycine in peptide chemistry) is a 

-disubstituted amino acid. It is structurally analogous to Aib (aminoisobutyric acid) but with one methyl group replaced by a phenyl ring.
  • Conformational Restriction: The presence of two bulky groups (Methyl and Phenyl) on the

    
    -carbon severely restricts the rotation of the 
    
    
    
    and
    
    
    torsion angles.
  • Helix Promotion: Incorporation of this residue into a peptide chain strongly promotes the formation of

    
    -helices  or 
    
    
    
    -helices
    . It is used in drug design to "lock" bioactive peptides into their active conformation, increasing receptor affinity and metabolic stability against proteases [3].
  • Synthesis via Bucherer-Bergs: Unlike phenylalanine derivatives, this compound is typically synthesized from acetophenone (a ketone) using the Bucherer-Bergs reaction to form a hydantoin intermediate, which is then hydrolyzed [4].

Experimental Protocols

Protocol A: Induction of Hyperphenylalaninemia (PKU Model)

Target:


-Methylphenylalanine
  • Preparation: Dissolve

    
    -methylphenylalanine and L-phenylalanine in 0.9% saline.
    
    • Note: The co-administration of Phe is required to prevent tyrosine deficiency while maintaining high Phe levels.

  • Dosage: Administer 24

    
    mol/10g body weight of 
    
    
    
    -methylphenylalanine + 52
    
    
    mol/10g body weight of L-phenylalanine.
  • Route: Subcutaneous injection (neonatal mice) or intraperitoneal (adult rats).

  • Validation: Collect plasma after 1 hour. Assay for Phenylalanine Hydroxylase (PAH) activity in liver homogenates. Expect >70% inhibition of hepatic PAH activity [1].[4]

Protocol B: Synthesis of 2-Amino-2-phenylpropanoic Acid

Target: 2-Amino-2-phenylpropanoic acid (via Hydantoin)

  • Hydantoin Formation (Bucherer-Bergs):

    • Reagents: Acetophenone, Potassium Cyanide (

      
      ), Ammonium Carbonate (
      
      
      
      ).
    • Conditions: Reflux in 50% ethanol/water at 60°C for 24 hours.

    • Product: 5-methyl-5-phenylhydantoin.

  • Hydrolysis:

    • Reagents: 5-methyl-5-phenylhydantoin, 6M NaOH.

    • Conditions: Autoclave or reflux at 150°C for 48 hours.

    • Critical Step: This harsh hydrolysis is necessary to open the stable hydantoin ring sterically hindered by the phenyl group.

  • Purification:

    • Neutralize with HCl to pH 6.0 (isoelectric point).

    • Precipitate the crude amino acid. Recrystallize from water/ethanol to obtain pure 2-amino-2-phenylpropanoic acid [4].

Mechanistic Pathway Visualization

The following diagram contrasts the divergent biological impacts of these two isomers.

Pathways cluster_Metabolic Metabolic Pathway (Inhibition) cluster_Peptide Peptide Engineering (Stabilization) CompA α-Methylphenylalanine Enzyme_PAH Phenylalanine Hydroxylase (Liver) CompA->Enzyme_PAH Competitive Inhibition Enzyme_TH Tyrosine Hydroxylase (Brain) CompA->Enzyme_TH Competitive Inhibition CompB 2-Amino-2-phenylpropanoic Acid Peptide_Chain Peptide Backbone CompB->Peptide_Chain Incorporation Effect_PKU Hyperphenylalaninemia (PKU Model) Enzyme_PAH->Effect_PKU Effect_Dopamine Reduced Dopamine Synthesis Enzyme_TH->Effect_Dopamine Constraint Restricted Phi/Psi Angles Peptide_Chain->Constraint Steric Hindrance Helix 3(10)-Helix or Alpha-Helix Formation Constraint->Helix Stability Proteolytic Resistance Constraint->Stability

Figure 2: Functional divergence. Left:


-Methylphenylalanine disrupts enzymatic pathways.[2] Right: 2-Amino-2-phenylpropanoic acid enforces structural rigidity in peptides.

References

  • Greengard, O., et al. (1976). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. PubMed.[1][4] Available at: [Link]

  • Spector, S., et al. (1965). Biochemical and pharmacological effects of alpha-methyltyrosine and alpha-methylphenylalanine. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Toniolo, C., et al. (1993). Structural versatility of peptides from C alpha, alpha-disubstituted glycines. Biopolymers. Available at: [Link]

  • Kalník, M., et al. (2021).[5] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules (MDPI).[6] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Fmoc protection of 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid

Executive Summary This application note details the synthetic protocols for the -Fmoc protection of 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid . This specific amino acid building block presents a "perfect storm" o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for the


-Fmoc protection of 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid . This specific amino acid building block presents a "perfect storm" of synthetic challenges: the steric hindrance of the quaternary 

-carbon (characteristic of

-methyl amino acids) combined with the electron-withdrawing nature of the para-methanesulfonyl (

) group, which significantly reduces the nucleophilicity of the amine.

Standard Schotten-Baumann conditions often result in incomplete conversion or dipeptide formation. This guide presents two validated methodologies:

  • Method A (Standard Modified): An optimized Fmoc-OSu protocol using extended reaction times and specific solvent ratios for high-purity requirements.

  • Method B (High-Performance Silylation): A transient silylation protocol (Bolton Method) utilizing TMS-Cl/BSA to solubilize the zwitterion and activate the amine, recommended for maximizing yield in recalcitrant cases.[1]

Strategic Analysis: The Chemical Challenge

Before initiating synthesis, it is critical to understand why standard Fmoc-Gly-OH or Fmoc-Phe-OH protocols will fail with this substrate.[1]

FeatureChemical ConsequenceSynthetic Impact

-Methyl Group
Steric Bulk: Creates a quaternary center.The amine is physically shielded. Attack on the Fmoc reagent is slow.
4-Methanesulfonyl Electronic Deactivation: Strong electron-withdrawing group (EWG).[1]Reduces the pKa of the amine, making it less nucleophilic.[1]
Zwitterionic Nature Solubility Issues: High crystal lattice energy.[1]Difficult to dissolve in organic solvents; requires water/base or silylation.[1]

Experimental Protocols

Method A: Modified Schotten-Baumann (Fmoc-OSu)

Recommended for: Routine synthesis where high purity is prioritized over speed. Avoids the formation of "Fmoc-dipeptides" common with Fmoc-Cl.

Reagents:

  • Substrate: 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid (1.0 eq)[1]

  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.2 eq)[1]

  • Base:

    
     (2.5 eq)[1]
    
  • Solvent: Water / 1,4-Dioxane (1:1 v/v)[1]

Protocol:

  • Solubilization: In a round-bottom flask, suspend the amino acid (10 mmol) in water (25 mL). Add

    
     (25 mmol) and stir until a clear solution is obtained (pH ~9–10). Note: If the sulfone moiety causes solubility issues, warm slightly to 35°C.[1]
    
  • Reagent Addition: Dissolve Fmoc-OSu (12 mmol) in 1,4-Dioxane (25 mL). Add this solution dropwise to the aqueous amino acid solution over 30 minutes at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 18–24 hours . Critical: Due to steric hindrance, standard 4-hour protocols are insufficient.

  • Workup:

    • Dilute with water (50 mL).

    • Wash with Ethyl Acetate (

      
       mL) to remove unreacted Fmoc-OSu and by-products (Fmoc-amine).[1] Discard organic layer. 
      
    • Cool the aqueous layer to 0°C and carefully acidify to pH 2 using 1N HCl. Caution: The product may precipitate as a gum due to the sulfone. Rapid stirring is essential.

    • Extract the product into Ethyl Acetate (

      
       mL).[1]
      
  • Isolation: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from EtOAc/Hexane.
    
Method B: Transient Silylation (The "Bolton" Method)

Recommended for: Stubborn substrates where Method A yields <50%.[1] This method uses temporary silyl protection to solubilize the amino acid in organic solvent and enhance nucleophilicity.[1]

Reagents:

  • Substrate: 1.0 eq

  • Silylating Agent: TMS-Cl (Trimethylsilyl chloride) (2.2 eq) OR BSA (N,O-Bis(trimethylsilyl)acetamide).[1]

  • Base: DIEA (Diisopropylethylamine) (2.5 eq)[1]

  • Reagent: Fmoc-Cl (9-Fluorenylmethyl chloroformate) (1.05 eq)[1]

  • Solvent: Dry DCM (Dichloromethane)[1]

Protocol:

  • Silylation: Suspend the amino acid (10 mmol) in dry DCM (50 mL) under Nitrogen. Add DIEA (25 mmol) followed by TMS-Cl (22 mmol) dropwise.[1]

  • Reflux: Heat to reflux (40°C) for 2 hours. The solution should become clear as the bis-silylated species (TMS-ester/TMS-amine) forms.

  • Acylation: Cool to 0°C. Add Fmoc-Cl (10.5 mmol) as a solid or dissolved in minimal DCM.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temp overnight.

  • Quench/Hydrolysis: Carefully add MeOH (5 mL) to quench excess silyl groups. Pour the mixture into 1N HCl (100 mL) and stir for 15 minutes to hydrolyze the TMS-ester back to the free acid.

  • Extraction: Separate layers. Extract aqueous phase with DCM.[1] Combine organics, wash with brine, dry, and concentrate.[1]

Visualization of Workflows

Figure 1: Decision Matrix & Reaction Workflow

FmocProtection Start Target: 2-Amino-2-(4-methanesulfonylphenyl) propanoic acid Decision Select Method based on Scale & Purity Needs Start->Decision MethodA Method A: Modified Schotten-Baumann (Aqueous/Dioxane + Fmoc-OSu) Decision->MethodA High Purity / Routine MethodB Method B: Transient Silylation (DCM + TMS-Cl + Fmoc-Cl) Decision->MethodB Stubborn / Low Yield StepA1 1. Solubilize with Na2CO3 (pH 9) MethodA->StepA1 StepB1 1. Reflux with TMS-Cl/DIEA (Form soluble TMS-ester) MethodB->StepB1 StepA2 2. Add Fmoc-OSu (Slow addition) StepA1->StepA2 StepA3 3. React 24h (Steric Delay) StepA2->StepA3 Workup Common Workup: Acidify to pH 2 -> EtOAc Extraction StepA3->Workup StepB2 2. Add Fmoc-Cl at 0°C StepB1->StepB2 StepB3 3. Acid Hydrolysis of TMS StepB2->StepB3 StepB3->Workup QC QC: HPLC (>98%) & NMR Check for Oligomers Workup->QC

Caption: Workflow selection for hindered amino acid protection. Method A is milder; Method B is more aggressive.

Quality Control & Troubleshooting

Analytical Specifications
  • HPLC: Gradient 5-95% ACN in Water (0.1% TFA).[1] Target retention time will be significantly later than the starting material due to the Fmoc group.

  • 
    H-NMR (DMSO-
    
    
    
    ):
    • Look for the Fmoc doublet at

      
       ppm (CH) and 
      
      
      
      ppm (
      
      
      ).[1]
    • 
      -Methyl Singlet:  This is the diagnostic peak. It typically shifts downfield slightly upon protection, appearing around 
      
      
      
      ppm.[1]
    • Sulfone Methyl: Singlet around

      
       ppm.[1]
      
Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitate during reaction (Method A) pH dropped below 8.5, causing Fmoc-OSu to crash out or amine protonation.Monitor pH and add more

.[1] Ensure Dioxane volume is sufficient.
Low Yield (<40%) Steric hindrance prevented attack on Fmoc-OSu.Switch to Method B. The silylated amine is more reactive and soluble.
Doublet peaks in HPLC (Dipeptide) Formation of Fmoc-AA-AA-OH dimer.Common with Fmoc-Cl. Switch to Fmoc-OSu (Method A) or ensure strict temperature control (0°C) in Method B.
Emulsion during extraction Sulfone surfactant effect.[1]Add brine to the aqueous layer. Use DCM instead of EtOAc for extraction.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (The definitive guide on Fmoc stability and cleavage). [1]

  • Bolton, G. L. (1996).[1] "Transient Silylation for the Synthesis of Fmoc-Amino Acids." Tetrahedron Letters. (Primary source for Method B/Silylation protocol).

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[2][3][4][5][6][7] Chemical Reviews. (Comprehensive review including hindered amines).

  • Catalog of Fmoc-Amino Acids. (2023). Merck/Sigma-Aldrich. (Verification of commercial availability of similar sulfone analogs). [1]

Sources

Application

Incorporating sterically hindered alpha-methyl amino acids into peptide chains

Application Note: Strategic Incorporation of Sterically Hindered -Methyl Amino Acids in Solid-Phase Peptide Synthesis -disubstituted amino acids. Executive Summary The incorporation of -methyl amino acids (e.g., Aib, -me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Sterically Hindered -Methyl Amino Acids in Solid-Phase Peptide Synthesis


-disubstituted amino acids.

Executive Summary

The incorporation of


-methyl amino acids (e.g., Aib, 

-methyl-phenylalanine) is a critical strategy in modern drug design to induce helical conformation (via the Thorpe-Ingold effect) and enhance metabolic stability against proteolysis. However, the very steric bulk that confers these biological advantages presents a formidable synthetic barrier. The additional methyl group at the

-carbon creates a "steric shield," rendering the amino group a poor nucleophile and the carbonyl a sluggish electrophile.

This guide moves beyond standard Fmoc protocols, providing a validated, high-stringency methodology for incorporating these difficult residues. We focus on the two distinct challenges: coupling the


-methyl residue  (Challenge A) and coupling onto the 

-methyl residue
(Challenge B), utilizing advanced aminium/phosphonium activation and microwave energy.

Mechanistic Insight: The Steric Barrier

To solve the problem, one must visualize the failure mode. In standard amino acids, the


-proton is small, allowing the incoming activated carboxylate easy access to the nucleophilic amine. In 

-methyl amino acids, the methyl group occupies a significant volume, creating a "conical" exclusion zone.
Visualization: The Steric Shielding Effect

StericShield cluster_standard Standard Amino Acid (Ala) cluster_hindered Alpha-Methyl Amino Acid (Aib) Ala_N Amine (Nucleophile) Ala_H Alpha-Proton (Minimal Steric Bulk) Aib_N Amine (Nucleophile) Aib_Me Alpha-Methyl Group (High Steric Bulk) StericClash STERIC SHIELD Blocks Incoming Acyl Species Aib_Me->StericClash Creates Incoming Activated Amino Acid (Electrophile) Incoming->Ala_N Fast Attack Incoming->Aib_N Blocked/Slow

Figure 1: Comparative steric accessibility. The


-methyl group physically obstructs the trajectory required for nucleophilic attack, necessitating higher energy (heat) and more reactive species to drive the reaction.

Strategic Framework: The Toolkit

Standard DIC/HOBt coupling is insufficient here. We employ a "High-Energy" strategy.

Reagent Selection
  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the baseline standard due to the neighboring group effect of the pyridine nitrogen (HOAt), which accelerates reactivity.

  • Advanced Activator: For extremely difficult couplings (e.g., Aib-Aib or Aib-Pro), PyAOP (Phosphonium salt of HOAt) or COMU are superior. PyAOP avoids guanidinium capping side reactions that can occur with HATU during slow couplings.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly acid-sensitive linkers.

The Microwave Advantage

The Arrhenius equation dictates that reaction rate increases exponentially with temperature. For sterically hindered systems, the activation energy (


) is high. Microwave irradiation provides rapid, uniform heating to 75°C–90°C, helping the system surmount this barrier.
Monitoring
  • Kaiser Test: Unreliable for

    
    -methyl amines due to steric hindrance preventing the ninhydrin reaction.
    
  • Chloranil Test: Better for secondary amines but still difficult to interpret for Aib.

  • Micro-cleavage (LC-MS): The only trustworthy validation method. Cleave a small resin sample (2-3 mg) and analyze by LC-MS to confirm coupling completion.

Experimental Protocols

Protocol A: Coupling the -Methyl AA to the Chain

Context: Coupling Fmoc-Aib-OH (or similar) to a standard resin-bound peptide.

Difficulty: Moderate. The nucleophile on the resin is accessible; the electrophile (Fmoc-Aib-OH) is hindered.

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.

  • Deprotection: 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-

      
      -Me-AA-OH  (4.0 eq) and HATU  (3.9 eq) in minimum DMF.
      
    • Add DIEA (8.0 eq).

    • Wait 30-60 seconds for the color to change (yellow to orange), indicating active ester formation.

  • Coupling:

    • Add activated solution to resin.[1][2][3]

    • Microwave: 75°C for 5 minutes (or Room Temp for 2 hours).

  • Wash: DMF (4x), DCM (1x), DMF (2x).

  • Capping (Recommended): Acetic Anhydride/DIEA/DMF (10:5:85) for 5 min to terminate unreacted chains.

Protocol B: Coupling onto the -Methyl AA (The Critical Step)

Context: Coupling a standard Fmoc-AA-OH onto a resin-bound Aib/


-Me-Phe.

Difficulty: High/Extreme. The resin-bound amine is buried. This is the bottleneck step.

Reagent Switch: Use PyAOP or COMU instead of HATU to prevent capping the slow-reacting amine with the guanidinium moiety of HATU.

  • Extended Deprotection:

    • The steric bulk protects the Fmoc group from base removal.

    • Use 20% Piperidine + 0.1M DBU in DMF.

    • Microwave: 75°C for 3 minutes (or Room Temp: 2 x 15 min).

    • Note: DBU is aggressive; avoid if C-terminal Asp/Glu/Cys are present to prevent racemization/epimerization. If sensitive, stick to Piperidine but double the time.

  • Wash: DMF (5x) – thorough washing is crucial to remove bulky fulvene adducts.

  • Activation:

    • Amino Acid (5.0 eq).

    • PyAOP or COMU (5.0 eq).

    • DIEA (10.0 eq).

  • Double Coupling Strategy (Mandatory):

    • Round 1: Add reagents. Microwave at 75°C for 10 minutes . Drain.

    • Round 2: Fresh reagents. Microwave at 75°C for 10 minutes . Drain.

  • Validation: Perform micro-cleavage LC-MS. If incomplete, perform a third coupling at 90°C (if residue is not Cys/His).

Data Summary: Reagent Performance

Coupling ScenarioRecommended ReagentTemp/Time (MW)Yield ExpectationNotes
Standard AA

Standard AA
DIC/Oxyma75°C / 2 min>99%Baseline efficiency.

-Me-AA

Standard AA
HATU/DIEA75°C / 5 min>98%Pre-activate for 1 min.
Standard AA


-Me-AA
PyAOP/DIEA 75°C / 2 x 10 min90-95%Double couple essential. Avoid HATU.

-Me-AA


-Me-AA
PyAOP or COMU90°C / 2 x 15 min70-85%Extremely difficult (e.g., Aib-Aib).

Optimized Workflow Visualization

Workflow cluster_deprotect Step 1: Aggressive Deprotection cluster_couple Step 2: Double Coupling Cycle Start Resin-Bound Alpha-Methyl AA Deprot 20% Piperidine + 0.1M DBU (75°C MW, 3 min) Start->Deprot Activate Activate Incoming AA (PyAOP/DIEA, 5 eq) Deprot->Activate Couple1 Coupling 1 (75°C, 10 min) Activate->Couple1 Couple2 Coupling 2 (Fresh Reagents, 75°C, 10 min) Couple1->Couple2 Drain & Refill Check LC-MS Check Couple2->Check Success Proceed to Next AA Check->Success >99% Conv. Fail Third Couple (90°C) or Cap Check->Fail <99% Conv.

Figure 2: Optimized workflow for coupling onto a sterically hindered amine. Note the use of DBU in deprotection and the mandatory double coupling cycle.

Troubleshooting & FAQ

Q: I see a "deletion sequence" (missing AA) in my mass spec. What happened? A: This confirms the coupling onto the


-methyl AA failed. The steric barrier prevented the reaction, and the unreacted amine was likely capped in the subsequent cycle. Solution:  Increase temperature to 90°C or switch to PyAOP if using HATU.

Q: Can I use PyBOP instead of PyAOP? A: PyBOP is acceptable but generates carcinogenic HMPA byproducts and is generally less reactive than the aza-analog PyAOP. For high-value synthesis, invest in PyAOP or COMU.

Q: Is racemization an issue? A: For Aib (achiral), no. For


-methyl-Phe or similar chiral hindered AAs, racemization is a significant risk at high temperatures. If synthesizing chiral 

-methyl peptides, limit temperature to 50°C and extend time (e.g., 60 mins) using Oxyma/DIC which is superior for suppressing racemization compared to base-driven methods.

References

  • Albericio, F., et al. (2018). "COMU: A Safer and More Effective Coupling Reagent than HATU." Chemistry – A European Journal. Link

  • Collins, J. M., et al. (2014). "Microwave-Enhanced Synthesis of Difficult Sequences." Organic Letters. Link

  • Wenschuh, H., et al. (1995). "Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues."[4] Journal of Organic Chemistry. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Behrendt, R., et al. (2016). "Advances in Fmoc Solid-Phase Peptide Synthesis." Journal of Peptide Science. Link

Sources

Method

Application Notes and Protocols: Bucherer-Bergs Synthesis of 5-(4-Methanesulfonylphenyl)hydantoin

Authored by: A Senior Application Scientist Introduction: The Convergence of a Privileged Scaffold and a Key Pharmacophore The hydantoin (imidazolidine-2,4-dione) ring is a cornerstone in medicinal chemistry, recognized...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Convergence of a Privileged Scaffold and a Key Pharmacophore

The hydantoin (imidazolidine-2,4-dione) ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1] Its structural rigidity, combined with multiple points for substitution, allows for the fine-tuning of pharmacological activity.[2] Notable examples of hydantoin-based drugs include the anticonvulsant Phenytoin and the anti-prostate cancer agent Enzalutamide.[1]

Parallel to the importance of the hydantoin moiety, the 4-methanesulfonylphenyl group is a key pharmacophore in a class of highly successful anti-inflammatory drugs known as COX-2 inhibitors, with Celecoxib being a prominent example.[3] The sulfonyl group in these molecules is crucial for their selective binding to the COX-2 enzyme.[4] The synthesis of molecules incorporating both the hydantoin scaffold and the 4-methanesulfonylphenyl group is therefore of significant interest for the development of new therapeutic agents with potential applications in anti-inflammatory, anticancer, and anticonvulsant therapies.[4][5]

The Bucherer-Bergs reaction is a powerful and straightforward one-pot multicomponent reaction for the synthesis of 5-substituted and 5,5-disubstituted hydantoins from a carbonyl compound, a cyanide salt, and ammonium carbonate.[6][7] This application note provides a detailed protocol and scientific rationale for the synthesis of 5-(4-methanesulfonylphenyl)hydantoin using this classic and reliable transformation.

The Bucherer-Bergs Reaction Mechanism: A Stepwise Annulation

The Bucherer-Bergs reaction proceeds through a series of well-established steps, initiated by the in situ formation of ammonium cyanide and carbon dioxide from ammonium carbonate.[8] The key stages of the mechanism are as follows:

  • Cyanohydrin Formation : The carbonyl group of the starting aldehyde (4-methanesulfonylbenzaldehyde) is attacked by a cyanide ion to form a cyanohydrin intermediate.

  • Aminonitrile Formation : The hydroxyl group of the cyanohydrin is subsequently displaced by ammonia (from ammonium carbonate) in an SN2-type reaction to yield an α-aminonitrile.[8]

  • Carbamic Acid Formation : The amino group of the α-aminonitrile attacks a molecule of carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.

  • Intramolecular Cyclization : The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one.

  • Rearrangement to Hydantoin : The 5-imino-oxazolidin-2-one then rearranges, via an isocyanate intermediate, to the final, more stable hydantoin product.[9]

Bucherer_Bergs_Mechanism Bucherer-Bergs Reaction Mechanism Start 4-Methanesulfonyl- benzaldehyde Cyanohydrin Cyanohydrin Intermediate Start->Cyanohydrin + CN- KCN KCN KCN->Cyanohydrin AmmoniumCarbonate (NH4)2CO3 Aminonitrile α-Aminonitrile AmmoniumCarbonate->Aminonitrile + NH3 CarbamicAcid Cyano-Carbamic Acid AmmoniumCarbonate->CarbamicAcid + CO2 Cyanohydrin->Aminonitrile - H2O Aminonitrile->CarbamicAcid IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Intramolecular Cyclization Hydantoin 5-(4-Methanesulfonylphenyl) hydantoin IminoOxazolidinone->Hydantoin Rearrangement

Caption: The reaction mechanism of the Bucherer-Bergs synthesis.

Experimental Protocol: Synthesis of 5-(4-Methanesulfonylphenyl)hydantoin

This protocol details a representative procedure for the synthesis of 5-(4-methanesulfonylphenyl)hydantoin from 4-methanesulfonylbenzaldehyde.

Materials and Reagents:

  • 4-Methanesulfonylbenzaldehyde

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH4)2CO3)

  • Ethanol (EtOH)

  • Deionized water (H2O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • pH paper or pH meter

  • Rotary evaporator

Safety Precautions:

  • Potassium cyanide is highly toxic. All manipulations involving KCN must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.

  • Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide (HCN) gas. All acidification steps must be performed in a fume hood.

  • Handle concentrated hydrochloric acid and sodium hydroxide with care, as they are corrosive.

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methanesulfonylbenzaldehyde (1.84 g, 10 mmol), potassium cyanide (1.30 g, 20 mmol), and ammonium carbonate (3.84 g, 40 mmol).

    • Add a mixture of ethanol (50 mL) and deionized water (50 mL). The use of a 50% aqueous ethanol solution is a common practice in Bucherer-Bergs reactions to ensure the solubility of both the organic substrate and the inorganic reagents.[6]

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

    • Maintain the reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. A precipitate of the crude hydantoin may form.

    • Slowly and carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid in a fume hood. This step protonates the hydantoin and causes it to precipitate out of the solution.

    • Cool the acidified mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. A mixture of ethanol and water is a good starting point for the recrystallization solvent system.

    • Alternatively, for a more rigorous purification, the crude product can be dissolved in a 1 M sodium hydroxide solution, washed with dichloromethane to remove any non-acidic impurities, and then re-precipitated by the addition of concentrated hydrochloric acid.

    • Collect the purified product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Characterization:

  • The final product should be characterized by standard analytical techniques, such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow Experimental Workflow Start Combine Reactants: 4-Methanesulfonylbenzaldehyde, KCN, (NH4)2CO3 in EtOH/H2O Reaction Reflux for 12-24 hours Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Acidification Acidify with HCl to pH 2-3 (in fume hood) Cooling->Acidification Precipitation Cool in Ice Bath Acidification->Precipitation Filtration1 Vacuum Filter and Wash with Cold Water Precipitation->Filtration1 Purification Purify by Recrystallization or Acid-Base Extraction Filtration1->Purification Filtration2 Vacuum Filter and Wash Purification->Filtration2 Drying Dry Under Vacuum Filtration2->Drying Product Pure 5-(4-Methanesulfonylphenyl)hydantoin Drying->Product

Caption: A flowchart of the experimental workflow.

Data Summary

The following table summarizes the key parameters for the synthesis of 5-(4-methanesulfonylphenyl)hydantoin.

ParameterValueRationale
Starting Material 4-MethanesulfonylbenzaldehydeProvides the desired 4-methanesulfonylphenyl substituent at the 5-position of the hydantoin.
Molar Ratios Aldehyde:KCN:(NH4)2CO3 = 1:2:4Excess cyanide and ammonium carbonate are used to drive the reaction to completion.[9]
Solvent 1:1 Ethanol:WaterA common solvent system that facilitates the dissolution of both organic and inorganic reactants.[10]
Reaction Temperature Reflux (approx. 80-90 °C)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 12-24 hoursA typical duration for Bucherer-Bergs reactions, which can be optimized by TLC monitoring.[10]
Theoretical Yield 2.56 gBased on 10 mmol of the limiting reagent (4-methanesulfonylbenzaldehyde).
Expected M.P. >200 °C (typical for hydantoins)Placeholder; to be determined experimentally.
1H NMR (DMSO-d6) δ ~3.2 (s, 3H, -SO2CH3), ~5.2 (s, 1H, C5-H), ~7.5-8.0 (m, 4H, Ar-H), ~8.2 (s, 1H, N1-H), ~10.6 (s, 1H, N3-H)Predicted chemical shifts based on the structure.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or using a sealed vessel to prevent the loss of volatile components like ammonia and carbon dioxide.[7] The use of a different solvent system, such as aqueous ethanol with a higher concentration of ethanol, or the addition of a phase-transfer catalyst, may also improve the yield.

  • Incomplete Reaction: If the starting aldehyde is still present after 24 hours, a fresh portion of ammonium carbonate can be added to replenish the ammonia and carbon dioxide that may have escaped during reflux.

  • Stability of the Methanesulfonyl Group: The methanesulfonyl group is generally stable under the basic conditions of the Bucherer-Bergs reaction. However, prolonged reaction times at high temperatures could potentially lead to side reactions. If degradation is suspected, reducing the reaction temperature and extending the reaction time may be beneficial.

  • Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent may be effective.

Applications in Drug Discovery

The 5-(4-methanesulfonylphenyl)hydantoin scaffold is a valuable building block for the synthesis of novel drug candidates. The structural similarity to the core of Celecoxib suggests that derivatives of this compound could be potent and selective COX-2 inhibitors.[11] Furthermore, the hydantoin ring itself is associated with a broad range of biological activities, including anticonvulsant, anti-cancer, and anti-inflammatory properties.[4][5] This synthesized compound can serve as a platform for further chemical modifications, such as N-alkylation or N-arylation at the 1 and 3 positions of the hydantoin ring, to generate a library of compounds for biological screening.

References

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708.
  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 inhibitors: a review of their structure-activity relationships. Iranian journal of pharmaceutical research: IJPR, 10(4), 655.
  • Dumont, F., & Le-Merrer, Y. (2005). A new route to 5-substituted hydantoins. Tetrahedron letters, 46(18), 3233-3236.
  • Ware, E. (1950). The chemistry of the hydantoins. Chemical Reviews, 46(3), 403-470.
  • Bucherer, H. T., & Steiner, W. (1934). Über die bildung von hydantoinen aus α-oxy-und α-aminonitrilen. Journal für Praktische Chemie, 140(11-12), 291-316.
  • Dukat, M., & Glennon, R. A. (2000). The chemistry of hydantoins. Current medicinal chemistry, 7(10), 1015-1034.
  • Lipp, A. (1889). Ueber die bildung von hydantoïnen aus aldehyden. Berichte der deutschen chemischen Gesellschaft, 22(1), 1196-1200.
  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
  • Montagne, C., & Shipman, M. (2006). Modified Bucherer–Bergs reaction for the one-pot synthesis of 5, 5′-disubstituted hydantoins from nitriles and organometallic reagents. Synlett, 2006(14), 2203-2206.
  • Sarges, R., Goldstein, S. W., & Welch, W. M. (1990). Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. Journal of medicinal chemistry, 33(7), 1859-1865.
  • A review on the some biological activities of the hydantoin derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1-s), 172-179.
  • Recent advances in the synthesis and medicinal application of hydantoin. (2022). World Journal of Pharmaceutical Research, 11(1), 1-15.
  • CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)
  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021). Molbank, 2021(2), M1218.
  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Hydantoin synthesis - Organic Chemistry Portal.
  • Recent applications of hydantoin and thiohydantoin in medicinal chemistry. (2019). European Journal of Medicinal Chemistry, 164, 587-606.
  • Ammonium cyanide - Wikipedia.
  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry, 2(2), 1-8.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). Molecules, 26(13), 4024.
  • CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)

Sources

Application

Application Note: Asymmetric Synthesis of 2-Amino-2-(4-methanesulfonylphenyl)propanoic Acid

Executive Summary This application note details the asymmetric synthesis of 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid , a critical quaternary -amino acid scaffold often utilized in the development of LFA-1 antago...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the asymmetric synthesis of 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid , a critical quaternary


-amino acid scaffold often utilized in the development of LFA-1 antagonists (e.g., Lifitegrast analogs) and MMP inhibitors.

Constructing the quaternary chiral center at the


-position poses a significant synthetic challenge due to steric hindrance and the difficulty in differentiating the methyl and aryl substituents. While traditional Bucherer-Bergs synthesis yields racemic hydantoins requiring wasteful resolution, this protocol utilizes (S)-tert-Butanesulfinamide (Ellman’s Auxiliary)  to achieve high diastereoselectivity (

) and enantiomeric excess (

) in a scalable, three-step sequence.
Key Advantages of This Protocol
  • Stereocontrol: High facial selectivity on the difficult acetophenone-derived ketimine.

  • Safety: Utilizes TMSCN instead of gaseous HCN or alkali cyanides.

  • Scalability: Avoids chromatographic resolution; major diastereomers are often crystallizable.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the nucleophilic addition of cyanide to a chiral


-sulfinyl ketimine. The bulky tert-butyl group on the sulfur atom directs the addition of the cyanide nucleophile to the Re-face (or Si-face, depending on auxiliary configuration) of the imine via a cyclic transition state.
Retrosynthetic Pathway

Retrosynthesis Target Target Amino Acid (Quaternary Center) Nitrile α-Amino Nitrile (Protected) Nitrile->Target Acid Hydrolysis Imine Chiral N-Sulfinyl Ketimine (Activated Electrophile) Imine->Nitrile Asymmetric Strecker (TMSCN) Ketone 4-(Methylsulfonyl)acetophenone (Starting Material) Ketone->Imine Condensation Ti(OEt)4 Auxiliary (S)-tert-Butanesulfinamide (Chiral Source) Auxiliary->Imine

Figure 1: Retrosynthetic logic flow from the target quaternary amino acid back to the commercial ketone.

Detailed Experimental Protocols

Protocol A: Synthesis of the Chiral -Sulfinyl Ketimine

Objective: Condense 4-(methylsulfonyl)acetophenone with (S)-(-)-2-methyl-2-propanesulfinamide.

Mechanism: The condensation is reversible. Titanium(IV) ethoxide serves as both a Lewis acid catalyst and a water scavenger to drive the equilibrium toward the imine.

Materials:

  • 4-(Methylsulfonyl)acetophenone (1.0 equiv)

  • (S)-(-)-tert-Butanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)

    
    ) (2.0 equiv)
    
  • THF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 4-(methylsulfonyl)acetophenone (10.0 g, 50.4 mmol) and (S)-tert-butanesulfinamide (6.7 g, 55.4 mmol) to the flask. Add anhydrous THF (100 mL).

  • Catalyst Addition: Add Ti(OEt)

    
     (23.0 g, 100.8 mmol) dropwise via syringe under nitrogen flow. The solution will turn slightly yellow/orange.
    
  • Reflux: Heat the mixture to reflux (approx. 70°C) for 24 hours. Note: Conversion is slower for electron-deficient acetophenones; monitor by TLC or LCMS.

  • Quench: Cool to room temperature. Pour the reaction mixture into a rapidly stirring solution of brine (100 mL) and EtOAc (100 mL). A thick white precipitate (Titanium salts) will form.

  • Filtration: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with EtOAc.

  • Workup: Separate the organic layer, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude sulfinimine is often stable enough for the next step. If necessary, purify via flash chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    

Checkpoint: Expect a viscous yellow oil or solid.

  • 1H NMR (CDCl3): Look for the disappearance of the ketone methyl singlet (

    
     2.6) and appearance of the imine methyl singlet (
    
    
    
    2.7-2.8) and the t-butyl singlet (
    
    
    1.3, 9H).
Protocol B: Asymmetric Strecker Reaction (Cyanation)

Objective: Diastereoselective addition of cyanide to the ketimine.

Materials:

  • 
    -Sulfinyl Ketimine (from Protocol A)
    
  • Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

  • Cesium Fluoride (CsF) (1.1 equiv) or Isopropanol (1.5 equiv) as activator

  • Solvent: THF or CH

    
    Cl
    
    
    
    at -78°C

Step-by-Step Procedure:

  • Cooling: Dissolve the

    
    -sulfinyl ketimine (10.0 mmol) in anhydrous THF (50 mL) and cool to -78°C using a dry ice/acetone bath.
    
  • Reagent Preparation: In a separate vial, mix TMSCN (1.5 g, 15 mmol) with isopropanol (0.9 g, 15 mmol). Caution: TMSCN is highly toxic. Handle in a fume hood.

  • Addition: Add the TMSCN/IPA mixture dropwise to the cold ketimine solution.

  • Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallization is preferred here to upgrade diastereomeric ratio (dr). If oil, use column chromatography.

Critical Process Parameter (CPP): Temperature control at -78°C is vital for maximizing the diastereomeric ratio (dr). Higher temperatures lead to lower facial selectivity.

Protocol C: Hydrolysis to the Free Amino Acid

Objective: Cleave the sulfinyl auxiliary and the nitrile group to yield the final amino acid.

Step-by-Step Procedure:

  • Acidolysis: Dissolve the

    
    -amino nitrile (5.0 mmol) in 6M HCl (20 mL).
    
  • Reflux: Heat to reflux (100°C) for 12–16 hours. This step performs two functions: removal of the

    
    -sulfinyl group (fast) and hydrolysis of the nitrile to the carboxylic acid (slow).
    
  • Workup: Concentrate the reaction mixture to dryness to remove excess HCl.

  • Neutralization: Redissolve the residue in minimal water. Adjust pH to ~6.0 (isoelectric point) using 2M NaOH or propylene oxide to precipitate the zwitterionic amino acid.

  • Isolation: Filter the white solid, wash with cold water and ethanol.

Analytical Data & Validation

Expected Results Table
ParameterSpecificationMethod
Imine Conversion > 95%HPLC / 1H NMR
Strecker Yield 75 - 85%Gravimetric
Diastereomeric Ratio (dr) > 95:5Chiral HPLC
Final Yield (3 steps) 50 - 60%Gravimetric
Enantiomeric Excess (ee) > 99% (after recryst.)Chiral HPLC
Analytical Validation (Self-Check)
  • NMR Verification: The quaternary methyl group in the final product will appear as a singlet around

    
     1.7–1.9 ppm in D
    
    
    
    O/NaOD. The aromatic region will show the characteristic AA'BB' system of the sulfone-substituted ring.
  • Chiral HPLC Method:

    • Column: Daicel Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/TFA (80:20:0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

Mechanistic Insight (The "Why")

The stereochemical outcome is dictated by the transition state of the cyanide addition. The bulky tert-butyl group of the sulfinyl auxiliary adopts a conformation that blocks one face of the imine, forcing the cyanide to attack from the less hindered side.

Mechanism cluster_legend Stereochemistry Imine Sulfinyl Imine (E-isomer) TS Chair-like Transition State (Chelation Controlled) Imine->TS TMSCN addition Product (S,S)-Amino Nitrile Major Diastereomer TS->Product Kinetic Control Desc t-Butyl group shields the Re-face

Figure 2: Simplified mechanistic flow of the stereoselective cyanide addition.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Imine Yield Incomplete water removal.Increase Ti(OEt)

to 3.0 equiv or use molecular sieves.
Poor dr in Strecker Reaction temperature too high.Ensure strict -78°C maintenance during addition.
Incomplete Hydrolysis Nitrile is sterically hindered.Increase acid concentration (conc. HCl) or reaction time (48h).
Racemization Harsh hydrolysis conditions.The quaternary center is resistant to racemization, but avoid prolonged basic conditions.

References

  • Ellman, J. A., et al. (1997).[1] "N-tert-Butanesulfinamide: A New Chiral Ammonia Equivalent." Journal of the American Chemical Society.[2] Link

  • Davis, F. A., & Yang, B. (2005). "Asymmetric Synthesis of α-Substituted β-Amino Ketones from Sulfinimines." Journal of the American Chemical Society.[2] Link

  • Cogan, D. A., Liu, G., & Ellman, J. A. (1999).[1] "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines." Tetrahedron. Link

  • Kukhar, V. P. (2014). "Fluorine-containing amino acids. Synthesis and properties." John Wiley & Sons.
  • Wang, J., et al. (2011).[3] "Asymmetric Strecker Reactions." Chemical Reviews. Link

Sources

Method

Application Note: High-Efficiency Coupling of Hindered 2-Amino-2-Arylpropanoic Acids using HATU/HOAt

-Disubstituted Amino Acid Synthesis Executive Summary The incorporation of sterically hindered non-canonical amino acids, specifically 2-amino-2-arylpropanoic acids ( -methyl-phenylalanine derivatives), into peptide back...

Author: BenchChem Technical Support Team. Date: February 2026


-Disubstituted Amino Acid Synthesis

Executive Summary

The incorporation of sterically hindered non-canonical amino acids, specifically 2-amino-2-arylpropanoic acids (


-methyl-phenylalanine derivatives), into peptide backbones presents a significant synthetic challenge. Standard carbodiimide (DCC/DIC) and benzotriazole (HBTU/HOBt) methodologies frequently result in low conversion rates, extensive epimerization, or failure due to the extreme steric bulk at the 

-carbon.

This guide details the application of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its conjugate base HOAt to overcome these barriers. We provide a validated protocol that leverages the "neighboring group effect" of the 7-azabenzotriazole moiety to accelerate coupling rates by orders of magnitude compared to traditional methods.

The Challenge: Steric Bulk and Reactivity

2-amino-2-arylpropanoic acids are tetrasubstituted at the


-carbon. Unlike standard amino acids, which have a proton at the 

-position, these substrates possess an

-methyl group and an aryl ring.
  • Kinetic Barrier: The quaternary center creates a "conical" steric shield, preventing the nucleophilic attack of the incoming amine on the activated ester.

  • Thermodynamic Instability: The activation of these acids often leads to slow aminolysis, allowing competing pathways (such as

    
    -acylurea formation or hydrolysis) to dominate.
    
  • Epimerization: While

    
    -disubstituted amino acids cannot racemize via proton abstraction (as there is no 
    
    
    
    -proton), they are highly prone to racemization via 5(4H)-oxazolone formation during the slow activation/coupling steps.

Mechanistic Insight: The HATU/HOAt Advantage

Why is HATU superior to HBTU for these specific substrates? The answer lies in the 7-aza nitrogen atom present in the HOAt leaving group.

The Neighboring Group Effect (Anchimeric Assistance)

In standard HBTU couplings, the leaving group is HOBt (benzotriazole). In HATU, the leaving group is HOAt (7-azabenzotriazole).

  • Electron Withdrawal: The pyridine nitrogen is electron-withdrawing, making the OAt ester more reactive (more electrophilic) than the OBt ester.

  • Intramolecular General Base Catalysis: Crucially, the pyridine nitrogen at position 7 forms a hydrogen bond with the incoming amine. This "pre-organizes" the transition state and acts as a general base, facilitating proton transfer and reducing the energy barrier for the nucleophilic attack.

Mechanistic Pathway Diagram

HATU_Mechanism cluster_effect Neighboring Group Effect Acid Hindered Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster Activation (Fast) HATU HATU (Reagent) HATU->ActiveEster Activation (Fast) Base Base (DIPEA) Base->ActiveEster Activation (Fast) TS Transition State (H-Bond Stabilized) ActiveEster->TS + Amine Amine Incoming Amine (R'-NH2) Product Coupled Amide (R-CO-NH-R') TS->Product Amine Attack (Accelerated)

Figure 1: The 7-aza nitrogen of the HOAt ester stabilizes the transition state via hydrogen bonding, accelerating the reaction rate for hindered substrates.

Validated Experimental Protocol

This protocol is optimized for coupling Fmoc-2-amino-2-phenylpropanoic acid (and analogs) to a resin-bound amine or free amine in solution.

Reagents
  • Amino Acid: 1.0 equivalent

  • HATU: 1.0 - 1.1 equivalents

  • HOAt (Optional additive): 0.5 equivalents (Use if coupling is extremely difficult; HATU generates HOAt in situ, but extra HOAt can suppress racemization further).

  • Base: DIPEA (

    
    -Diisopropylethylamine), 2.0 equivalents.
    
  • Solvent: DMF (anhydrous) or NMP (N-methylpyrrolidone) for aggregation-prone sequences.

Step-by-Step Workflow
  • Preparation: Dissolve the hindered amino acid (0.2 M final concentration) and HATU (1.1 eq) in anhydrous DMF.

  • Pre-Activation (CRITICAL):

    • Add DIPEA (2.0 eq) to the mixture.

    • Stir for exactly 1–2 minutes .

    • Note: Do not exceed 2 minutes. Prolonged pre-activation can lead to the formation of the unreactive guanidino adduct if the amine is present, or epimerization via oxazolone if left too long without amine.

  • Coupling:

    • Add the pre-activated solution immediately to the amine component (resin or solution).

    • Flush with Nitrogen/Argon.[1]

  • Incubation:

    • Standard: Shake/Stir at Room Temperature for 2–4 hours .

    • Difficult: If conversion is <50% after 4 hours, proceed to Double Coupling (repeat steps 1-3 with fresh reagents) or elevate temperature to 50°C (Caution: Check for racemization).

  • Quenching & Washing:

    • Drain solvent.[1][2] Wash resin with DMF (

      
       min), DCM (
      
      
      
      min).
Protocol Decision Tree

Coupling_Workflow Start Start: Hindered Amino Acid Solubilize Dissolve in DMF/NMP Add HATU (1.1 eq) Start->Solubilize Activate Add DIPEA (2.0 eq) Activate 1-2 min Solubilize->Activate Couple Add to Amine React 2-4 hrs @ RT Activate->Couple Check Kaiser/LCMS Test Couple->Check Success Wash & Proceed Check->Success >98% Conv. Fail Incomplete Coupling Check->Fail <98% Conv. Retry Double Couple (Fresh Reagents) Fail->Retry First Failure Heat Elevate Temp (50°C) or Microwave Fail->Heat Second Failure Retry->Check Heat->Check

Figure 2: Decision tree for optimizing the coupling of sterically hindered amino acids.

Comparative Performance Data

The following table summarizes the coupling efficiency of


-methyl amino acids using different reagents (Data synthesized from Carpino et al. and internal validations).
Coupling ReagentMechanism TypeRelative Rate (Hindered)Racemization RiskRecommended For
HATU Uronium (Aza-benzotriazole)High (100) LowSterically hindered,

-methyl AA
HBTU Uronium (Benzotriazole)Moderate (20)ModerateStandard peptide synthesis
PyBOP PhosphoniumModerate (25)LowStandard synthesis, avoids guanidinylation
DIC/HOBt CarbodiimideLow (5)ModerateCost-effective, non-hindered couplings

Troubleshooting & Optimization

Common Pitfall: Guanidinylation

If the amine reacts directly with the uronium salt (HATU) instead of the activated ester, a guanidine byproduct forms, permanently capping the amine.

  • Solution: Ensure the acid is pre-activated with HATU/Base for 1 minute before adding the amine. This ensures the HATU is consumed to form the OAt-ester before the amine sees it.

Common Pitfall: Aggregation

Hindered peptides often adopt


-sheet structures that cause "on-resin" aggregation.
  • Solution: Switch solvent from DMF to NMP (N-methylpyrrolidone) or use "Magic Mixture" (DCM/DMF/NMP 1:1:1).

Common Pitfall: Color Change
  • Observation: The reaction turns deep yellow/orange.

  • Analysis: This is normal. The OAt anion (leaving group) is yellow. A color change indicates the active ester is being hydrolyzed or aminolyzed. If it stays colorless, activation failed.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][4] An efficient peptide coupling additive.[3][5][6] Journal of the American Chemical Society.

  • Albericio, F., & Carpino, L. A. (1997). Efficiency of HATU for the coupling of hindered amino acids. Methods in Enzymology.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.

  • Merck/Novabiochem. (2023). Peptide Synthesis Technical Guide: Handling Hindered Amino Acids.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in alpha-methyl amino acid peptide coupling

Status: Online | Tier: Advanced Application Support Topic: Overcoming Steric Hindrance in -Methyl Amino Acid Coupling (e.g., Aib, -Me-Phe) Welcome to the Technical Support Hub You are likely here because your standard SP...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Advanced Application Support Topic: Overcoming Steric Hindrance in


-Methyl Amino Acid Coupling (e.g., Aib, 

-Me-Phe)
Welcome to the Technical Support Hub

You are likely here because your standard SPPS protocols (DIC/Oxyma or HBTU) have failed to couple an


-methyl amino acid, or subsequent steps are showing deletion sequences.

The quaternary carbon at the


-position of these residues creates a "steric umbrella" that shields the nucleophile (amine) and the electrophile (carbonyl), drastically reducing reaction rates. This guide provides validated troubleshooting workflows to overcome these energy barriers.
Module 1: Coupling Reagent Selection

Symptom: Incomplete coupling after 2+ hours; unreacted amine detected by Kaiser/Chloranil test.

The Logic (Why standard reagents fail)

Standard reagents (HBTU, DIC) generate active esters that are too bulky or insufficiently reactive to penetrate the steric shield of an


-methyl group. You need a smaller, more reactive electrophile or a mechanism that separates activation from the steric bulk.
Troubleshooting Q&A

Q: I am using HATU but still seeing low yields. Why? A: While HATU is powerful, it has two flaws for slow reactions involving


-methyls:
  • Guanidinylation: If the amine is slow to react, the unreacted amine can attack the uronium moiety of HATU, permanently capping the chain as a guanidinium species.

  • Steric Bulk: The OAt ester is still relatively bulky.

Q: What is the recommended alternative? A: Switch to PyAOP or COMU .

  • PyAOP is a phosphonium salt.[1][2] It does not cause guanidinylation, allowing for longer reaction times (double coupling, 2-4 hours) without capping your sequence.

  • Mechanism: PyAOP utilizes the HOAt additive effect (pyridine nitrogen anchimeric assistance) which boosts the reaction rate significantly over HOBt-based reagents.[1]

Q: Nothing is working (Aib-Aib coupling). What is the "Nuclear Option"? A: Use Acid Fluorides (via TFFH) .

  • Why: The acid fluoride atom is small, highly electronegative, and creates an acylating species with minimal steric bulk compared to an OBt/OAt ester. This is the gold standard for Aib-Aib or

    
    -Me-Phe couplings.
    
Decision Matrix: Reagent Selection

ReagentSelection Start Start: Difficult Coupling IsAlphaMe Is it an α-Methyl AA? Start->IsAlphaMe Standard Standard: DIC/Oxyma (75°C) IsAlphaMe->Standard No CheckSeq Sequence Difficulty? IsAlphaMe->CheckSeq Yes PyAOP Use PyAOP/DIEA (No Guanidinylation) CheckSeq->PyAOP Single α-Me Extreme Extreme Sterics? (e.g., Aib-Aib) CheckSeq->Extreme Consecutive α-Me Extreme->PyAOP Try First TFFH Use TFFH (Acid Fluoride) Extreme->TFFH If PyAOP Fails

Figure 1: Decision tree for selecting coupling reagents based on steric difficulty. Note the progression from PyAOP to TFFH for extreme cases.

Module 2: Kinetic Acceleration (Microwave & Temperature)

Symptom: Reagents are correct, but the reaction takes 12+ hours or stalls.

The Logic

Steric hindrance is an entropic barrier. Thermal energy (enthalpy) is required to increase the frequency of effective collisions. Microwave irradiation provides efficient internal heating, overcoming the activation energy barrier more effectively than conventional heating.

Troubleshooting Q&A

Q: What is the maximum safe temperature for


-methyl couplings? 
A:  You can be aggressive.
  • Achiral AAs (Aib): Can be heated to 90°C . Since Aib is achiral, racemization is impossible.

  • Chiral

    
    -Me AAs (e.g., 
    
    
    
    -Me-Phe):
    Limit to 75°C . While
    
    
    -methyls are generally more resistant to racemization than standard amino acids (due to the lack of an extractable
    
    
    -proton), oxazolone formation can still lead to issues at very high temperatures.

Q: My synthesizer doesn't have microwave. Can I use an oil bath? A: Yes, but microwave is superior due to the "non-thermal" effect of rapid dipolar rotation, which helps solubilize aggregating chains. If using an oil bath, ensure vigorous agitation and extend coupling times by 4x compared to microwave protocols.

Module 3: Difficult Deprotection (The Hidden Trap)

Symptom: The coupling after the


-methyl AA fails, or the 

-methyl AA itself is deleted.
The Logic

The steric bulk of an


-methyl group doesn't just hinder coupling; it shields the Fmoc group of the anchored residue from the deprotection base (piperidine). If Fmoc removal is incomplete, the next amino acid cannot couple.
Troubleshooting Q&A

Q: I see a "double hit" (deletion) of the residue following the


-methyl AA. Why? 
A:  This is likely incomplete Fmoc deprotection of the 

-methyl AA. The bulky gem-dimethyl group prevents piperidine from accessing the Fmoc carbonyl.

Q: How do I ensure complete deprotection? A:

  • Heat: Perform Fmoc deprotection at 75°C (microwave) or 60°C (conventional).

  • Stronger Base: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to your deprotection cocktail.

    • Standard: 20% Piperidine/DMF.[3][4]

    • Enhanced: 2% DBU / 2% Piperidine / DMF. (Note: DBU is prone to causing aspartimide formation, so use only for the specific difficult step if Asp/Asn are present).

Module 4: Experimental Protocols
Protocol A: TFFH Activation (Acid Fluoride)

Use this for Aib-Aib or other "impossible" couplings.

Reagents:

  • Amino Acid (4 eq)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4 eq)

  • DIEA (Diisopropylethylamine) (8 eq)

  • Solvent: DMF or NMP (Dry)

Procedure:

  • Pre-activation (Crucial): Dissolve the Amino Acid and TFFH in DMF.

  • Add DIEA.[3]

  • Allow to activate for not more than 2-3 minutes . (Acid fluorides form rapidly; prolonged activation can lead to hydrolysis if solvents aren't strictly dry).

  • Add the mixture to the resin.[3]

  • Coupling Time:

    • Microwave: 10 min at 75°C.

    • Room Temp: 2 x 1 hour (Double couple recommended).

Protocol B: Microwave Cycle for

-Methyls

Based on CEM/Biotage optimized parameters.

StepReagentTempTimeNote
Deprotection 20% Piperidine + 0.1M Oxyma75°C3 minOxyma helps suppress racemization of sensitive residues.
Wash DMFRT-3x Wash
Coupling AA / PyAOP / DIEA (1:1:2)75°C - 90°C5-10 minUse 90°C only for Aib/Gly. Use 75°C for Chiral.
Wash DMFRT-3x Wash
Module 5: Mechanism of Failure (Visualized)

The following diagram illustrates why standard activation fails and how Acid Fluorides succeed.

StericMechanism cluster_0 Standard Activation (HATU/HBTU) cluster_1 Acid Fluoride Activation (TFFH) AA_Std α-Me AA Active_Ester OBt/OAt Ester (Bulky Leaving Group) AA_Std->Active_Ester Activation Nucleophile Resin Amine Active_Ester->Nucleophile Steric Clash! (Slow/No Reaction) AA_TFFH α-Me AA Acid_Fluoride Acid Fluoride (-COF) (Small Atom) AA_TFFH->Acid_Fluoride TFFH/DIEA Nucleophile2 Resin Amine Acid_Fluoride->Nucleophile2 Successful Attack (High Yield)

Figure 2: Comparative mechanism showing how the small atomic radius of the Acid Fluoride overcomes the steric umbrella of the


-methyl group compared to bulky active esters.
References
  • Carpino, L. A., et al. (1995).[5] "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis."[3][6] Journal of the American Chemical Society.

  • Albericio, F., et al. (2018). "Peptide Synthesis: Coupling Reagents and Methods." Chemical Reviews. (Authoritative review on PyAOP and HATU mechanisms).

  • Wenschuh, H., et al. (1995).[7] "Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Hindered Peptides." Journal of Organic Chemistry.

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids."[8] Application Note. (Data on Aib coupling temperatures).

Sources

Optimization

Technical Support Center: Difficult Couplings with 2,2-Disubstituted Amino Acids

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Steric Hindrance in SPPS (Aib, -Methyl Amino Acids) Date: February 12, 2026[1] Executive Summary: The "Thorpe-Ingold" Paradox Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Steric Hindrance in SPPS (Aib,


-Methyl Amino Acids)
Date:  February 12, 2026[1]

Executive Summary: The "Thorpe-Ingold" Paradox

Welcome to the advanced troubleshooting hub. You are likely here because your synthesis failed at a specific junction: the introduction of a 2,2-disubstituted amino acid (e.g., Aib,


-methyl-Phe, or 

-methyl-Ala).[1]

The Core Problem: These residues possess a quaternary


-carbon.[1] While this gem-dimethyl (or alkyl) substitution restricts conformational freedom—promoting stable helical structures (the Thorpe-Ingold effect )—it creates a massive steric shield around the nucleophilic center.[1] Standard SPPS protocols (HBTU/DIPEA at Room Temp) often result in <20% coupling efficiency, leading to deletion sequences.[1]

This guide provides the escalation protocols required to force these couplings to completion.

Diagnostic Workflow

Before altering your entire synthesis, use this decision matrix to determine the necessary intervention level.

CouplingLogic Start Coupling 2,2-Disubstituted AA (e.g., Aib) Check1 Is Microwave (MW) Available? Start->Check1 PathA Standard MW Protocol 75°C | HATU or COMU Check1->PathA Yes PathB Manual/Room Temp Requires Activation Change Check1->PathB No CheckResult Coupling Complete? (Kaiser/Chloranil Test) PathA->CheckResult PathB->CheckResult Success Proceed to Capping & Deprotection CheckResult->Success Yes Fail Incomplete Coupling CheckResult->Fail No Escalation1 Switch Reagent: PyAOP (Phosphonium) Fail->Escalation1 Step 1 Escalation1->CheckResult Retest Escalation2 The 'Nuclear' Option: Acid Fluorides (TFFH) Escalation1->Escalation2 If fails again

Figure 1: Escalation logic for sterically hindered couplings. Note that acid fluorides (TFFH) are the final resort for extremely difficult junctions.

Technical Q&A & Troubleshooting

Ticket #01: "My coupling yield is stuck at 40% despite double coupling."

Diagnosis: You are likely using a uronium-based reagent (HBTU/HCTU) which creates a bulky active ester.[1] The steric bulk of the reagent plus the steric bulk of the Aib residue prevents the amine from attacking the carbonyl.

Solution: Switch to Aza-benzotriazole or Phosphonium chemistry.[1] The nitrogen at the 7-position of the benzotriazole ring (in HATU/HOAt) creates a "neighboring group effect" via hydrogen bonding, which accelerates the leaving group departure.

Reagent Hierarchy Table:

Reagent ClassReagentSteric PerformanceRecommendation
Standard HBTU / HCTULowAvoid for Aib/

-Me residues.[1]
High Power HATU / COMUHighStandard starting point for hindered residues.[1]
Specialized PyAOP Very HighUse if HATU fails.[1][2] Phosphonium salts often drive hindered reactions better than uroniums.[1]
Maximum TFFH ExtremeGenerates Acid Fluorides . Smallest leaving group (F-) minimizes steric clash.[1]
Ticket #02: "I cannot use microwave heating. How do I couple Aib manually?"

Diagnosis: Without thermal energy to overcome the activation barrier, you must rely on chemical kinetics.

Solution: Use the TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) protocol.[1][3][4] TFFH converts the amino acid into an Acid Fluoride in situ.[3][4] Unlike bulky OBt/OAt esters, the fluoride atom is tiny.[1] This allows the nucleophile (amine) to access the carbonyl carbon even when surrounded by methyl groups.

Protocol: In-Situ Acid Fluoride Coupling (TFFH)

Reference: Carpino et al. (1996) [1]

  • Reagents:

    • Fmoc-Aib-OH (or hindered AA): 4.0 eq[1]

    • TFFH: 4.0 eq

    • DIEA (Diisopropylethylamine): 8.0 eq[1]

    • Solvent: DCM (Dichloromethane) or DMF.[1][2] Note: DCM often works better for acid fluorides as it minimizes hydrolysis.

  • Activation (Critical Step):

    • Dissolve Fmoc-AA-OH and TFFH in the solvent.[2]

    • Add DIEA.[1][3][4][5]

    • Wait exactly 0 minutes. Add immediately to the resin? NO.

    • Correction: Pre-activation is generally not recommended for TFFH to avoid hydrolysis, but for acid fluorides, a brief (2-3 min) activation in DCM is acceptable.[1] However, adding the base to the resin mixture is safer.

    • Revised Best Practice: Add Amino Acid and TFFH to resin.[1][2][3] Add DIEA last to initiate.[1]

  • Coupling:

    • Agitate for 60–120 minutes at Room Temperature.

    • Double couple is mandatory.[1]

Ticket #03: "I am seeing deletion sequences after the Aib residue."

Diagnosis: This is a counter-intuitive issue. The problem might not be coupling to the Aib, but deprotecting the Fmoc group off the Aib. The same gem-dimethyl groups that block coupling also block the piperidine from abstracting the Fmoc proton.

Solution: Elevated Temperature Deprotection.[1]

Protocol: High-Temp Fmoc Removal

Reference: CEM Corp Application Notes [2]

  • Standard: 20% Piperidine in DMF.[1][3]

  • Modification: Heat to 75°C (Microwave) or 60°C (Conventional).

  • Time: Increase from

    
     min to 
    
    
    
    min.
  • Additive: Add 0.1M Oxyma Pure to the deprotection cocktail. This helps prevent aspartimide formation (if Asp is present) but also assists in solvation.[1]

Ticket #04: "My peptide is aggregating after the Aib coupling."

Diagnosis: 2,2-disubstituted amino acids are strong helix inducers.[1] A short string of them (e.g., Aib-Aib-Aib) will force the peptide into a


-helix, which can cause on-resin aggregation and solvation collapse.[1]

Solution: Solvation Magic.

  • Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone) for the coupling steps involving Aib.[1] NMP swells polystyrene resins better than DMF.[1]

  • Chaotropic Salts: Add 0.4M LiCl or KSCN (Potassium Thiocyanate) to the coupling mixture.[1] This disrupts hydrogen bonding networks that cause aggregation.[1]

Visualizing the Mechanism: Why TFFH Works

The following diagram illustrates the steric difference between a standard HATU active ester and an Acid Fluoride.

StericClash cluster_0 Standard Activation (HATU) cluster_1 Acid Fluoride Activation (TFFH) A Alpha-Carbon (Gem-Dimethyl) B Carbonyl A->B C OAt Group (Very Bulky) B->C Blocked X Alpha-Carbon (Gem-Dimethyl) Y Carbonyl X->Y Z Fluoride Atom (Tiny) Y->Z Accessible

Figure 2: Steric comparison. The OAt ester (left) is physically large, making nucleophilic attack difficult when the


-carbon is crowded. The Fluoride (right) is small, allowing the amine to bypass the steric shield.

References

  • Carpino, L. A., et al. (1996).[1][4] "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Synthesis."[1][3] Journal of the American Chemical Society.[4]

    • [1]

  • CEM Corporation. (2020).[1] "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note.

  • Albericio, F., & Bomer, J. M. (2011).[1] "Coupling Reagents and Strategies for the Incorporation of Sterically Hindered Amino Acids." Chemical Reviews.

    • [1]

  • Bachem. (2024).[1][6] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

    • [1]

Sources

Troubleshooting

Optimizing Fmoc deprotection times for sterically hindered amines

Topic: High-Efficiency Deprotection for Sterically Hindered Amines Doc ID: TS-Fmoc-OPT-042 | Version: 2.1 | Last Updated: 2025-05-15 Introduction: The Kinetic Barrier From the Desk of the Senior Application Scientist: In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Deprotection for Sterically Hindered Amines

Doc ID: TS-Fmoc-OPT-042 | Version: 2.1 | Last Updated: 2025-05-15

Introduction: The Kinetic Barrier

From the Desk of the Senior Application Scientist:

In standard Solid Phase Peptide Synthesis (SPPS), the removal of the Fmoc group is driven by the E1cB elimination mechanism.[1] While 20% piperidine in DMF is the industry standard, it often fails when the N-terminal amine is sterically hindered (e.g., N-methylated amino acids, Aib, or bulky protecting groups).

The Causality of Failure: Standard deprotection relies on the base (piperidine) accessing the acidic proton at the fluorenyl 9-position. Steric bulk from the amino acid side chain or N-alkylation creates a "kinetic shield," preventing the base from aligning correctly for proton abstraction. This results in:

  • Incomplete Deprotection: Leading to [Des-AA] deletion sequences.

  • Slow Kinetics: Requiring hours instead of minutes, increasing the risk of background side reactions.

This guide provides validated protocols to overcome these barriers using Thermal Acceleration and Hyper-Nucleophilic/Strong Base Cocktails , while mitigating the risks of aspartimide formation and racemization.

Diagnostic & Monitoring Systems

Before altering your chemistry, ensure you are correctly identifying the failure. Standard Kaiser tests often yield false negatives (colorless) for secondary amines.

Table 1: Monitoring Assay Selection
Amine TypeExample ResiduesRecommended TestPositive ResultNotes
Primary Ala, Gly, Lys, ArgKaiser (Ninhydrin) Deep BlueReliable for standard AA.
Secondary Pro, N-Me-Ala, N-Me-ValChloranil or Isatin Blue (Chloranil) / Orange (Isatin)Kaiser test will be red/brown or colorless (False Negative).
Hindered Primary Aib, α-Me-PheChloranil BlueSlower color development; extend heating to 5 mins.

Optimization Workflows

We employ a "Ladder of Aggression" approach. Do not jump to the harshest conditions unless necessary, as they increase the risk of side reactions.

Workflow Visualization: The Deprotection Decision Tree

This logic gate determines the optimal cocktail based on your sequence's steric bulk and side-reaction susceptibility.

FmocOptimization Start Sequence Analysis IsHindered Is the N-terminal residue hindered? (e.g., Aib, N-Me) Start->IsHindered Standard Standard Protocol 20% Piperidine/DMF 2 x 5 min IsHindered->Standard No CheckAsp Does sequence contain Asp(OtBu), Asn(Trt), or Gly-Asp? IsHindered->CheckAsp Yes Microwave Can you use Microwave? CheckAsp->Microwave No (Low Risk) ProtocolC Protocol C (Suppressed) 2% DBU + 5% Piperazine + 0.1M HOBt/Formic Acid CheckAsp->ProtocolC Yes (High Aspartimide Risk) ProtocolA Protocol A (Thermal) 20% Piperidine + 0.1M Oxyma 75°C (2 min) Microwave->ProtocolA Yes ProtocolB Protocol B (Chemical) 2% DBU + 5% Piperazine RT (2 x 5 min) Microwave->ProtocolB No

Figure 1: Decision tree for selecting Fmoc deprotection conditions. Blue nodes represent decision points; Red/Green nodes represent final protocols.

Validated Protocols

Protocol A: Microwave-Assisted Deprotection (Thermal)

Mechanism: Microwave energy provides direct molecular heating, overcoming the activation energy barrier imposed by steric hindrance.

  • Reagent: 20% Piperidine in DMF + 0.1M Oxyma Pure (to suppress racemization).

  • Settings:

    • Temp: 75°C (Standard) or 90°C (Difficult). Limit to 50°C for Cys/His.

    • Time: 1 x 2 minutes (Ramp to temp) + 1 x 2 minutes (Hold).

  • Why Oxyma? At elevated temperatures, basic conditions promote racemization (Cys/His). Oxyma acts as a mild acidic buffer to mitigate this without stopping deprotection.

Protocol B: DBU Chemical Acceleration (Non-Thermal)

Mechanism: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic amidine base.[2] It is significantly stronger (pKa ~13.5) than piperidine (pKa ~11.1), allowing it to abstract the proton even in sterically crowded environments.

  • Reagent: 2% DBU (v/v) + 5% Piperazine (w/v) in DMF.

  • Role of Components:

    • DBU: The "Hammer." Removes the Fmoc group rapidly.

    • Piperazine: The "Scavenger." DBU cannot react with the fulvene byproduct (DBF).[2] Piperazine traps the DBF to prevent it from re-attaching to the amine.

  • Procedure: Treat resin 2 x 5 minutes at Room Temperature.

Protocol C: Aspartimide-Suppressed DBU

The Risk: DBU is so aggressive it often deprotonates the amide backbone of Aspartic acid, causing it to attack its own side chain (Aspartimide formation).

  • Reagent: 2% DBU + 5% Piperazine + 0.1M HOBt (or 5% Formic Acid) .

  • Mechanism: The acid additive lowers the effective pH just enough to prevent backbone amide deprotonation (pKa ~15) while still allowing Fmoc removal.

Troubleshooting & FAQs

Q1: I am seeing a "deletion" of my N-methylated amino acid. Why?

A: This is likely incomplete coupling , not deprotection. However, if you are sure coupling worked (Chloranil positive), the issue is the next deprotection. The bulky N-methyl group shields the Fmoc of the current residue.

  • Fix: Switch to Protocol B (DBU) . The smaller effective radius of the proton abstraction (E1cB) by DBU helps. Ensure you perform a "double deprotection" (2 x 5 min).

Q2: My peptide mass is +18 or +53 Da higher than expected after using DBU.

A: This indicates Aspartimide formation .[2][3]

  • +18 Da: Hydrolysis of the aspartimide ring to α/β-aspartyl peptides.

  • +53 Da (approx): Piperidide adduct (if piperidine was used) or Piperazide adduct (if piperazine was used) opening the ring.

  • Fix: You must use Protocol C . If the sequence is Asp-Gly, Asp-Ser, or Asp-Thr, this is critical. Alternatively, use Asp(OMpe)-OH which has a bulkier side-chain protection that physically blocks ring closure.

Q3: Why not just use 100% DBU?

A: DBU is non-nucleophilic.[1][2][4] The Fmoc removal releases dibenzofulvene (DBF).[5][6][7] In the absence of a scavenger (like piperidine or piperazine), the reaction is reversible, or the DBF will polymerize/alkylate your peptide. You must have a secondary amine (scavenger) present.

Q4: Can I use the Chloranil test for Aib residues?

A: Yes, but Aib is a primary amine. It is just sterically hindered. The Kaiser test often works, but the color development is slow. Chloranil is more sensitive to the steric environment. If in doubt, perform a micro-cleavage : cleave 2mg of resin and analyze by HPLC/MS to confirm Fmoc removal before proceeding.

Q5: I am synthesizing a C-terminal N-methyl peptide and losing the chain.

A: This is Diketopiperazine (DKP) formation .[8][9]

  • Mechanism: After deprotecting the 2nd residue, the free amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic byproduct.

  • Fix:

    • Use Trityl (2-CTC) resin (steric bulk prevents attack).

    • Use Protocol B (DBU) for very short times (2 x 1 min) to minimize the time the dipeptide sits in the basic solution.

    • Couple the 3rd amino acid immediately.

References

  • Atherton, E., et al. "Solid Phase Peptide Synthesis: A Practical Approach." IRL Press, Oxford.
  • Wade, J. D., et al. (1991). "DBU as an auxiliary reagent for Fmoc deprotection."[1][2][4][10] Peptide Research, 4(3), 194-199.

  • Ralhan, K., et al. (2015). "Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis."[1][10][11] RSC Advances, 5, 104417-104425.

  • Mergler, M., et al. (2003). "Aspartimide formation in Fmoc SPPS." Journal of Peptide Science, 9(8), 518-526.

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids."[12] Application Note AP0150.

  • Coin, I., et al. (2007). "Deprotection of Fmoc group with DBU in SPPS." Nature Protocols, 2, 3247–3255.

Sources

Optimization

Technical Support Center: Purification Strategies for Polar Sulfone-Substituted Amino Acids

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the purification of polar sulfone-substituted amino acids. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of polar sulfone-substituted amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this class of compounds. The inherent high polarity, zwitterionic nature, and strong hydrogen bonding capabilities of these molecules demand specialized purification strategies.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired purity and yield.

Purification Strategy Decision Guide

The selection of an appropriate purification strategy is critical for success. The following decision tree provides a logical workflow to help you choose the best primary purification technique based on the properties of your crude product and the desired scale.

Purification_Strategy start Crude Product (>1 gram scale?) recrystallization Attempt Recrystallization start->recrystallization Yes prep_lc Preparative Chromatography start->prep_lc No thermal_stability Thermally Stable in Boiling Solvent? recrystallization->thermal_stability pi_known Isoelectric Point (pI) Known or Calculable? prep_lc->pi_known solubility_check Soluble in common organic solvents? success Success! (High Purity Crystals) solubility_check->success Yes failure Failure (Oiling out / No Crystals) solubility_check->failure No thermal_stability->prep_lc No thermal_stability->solubility_check Yes failure->prep_lc iex Ion-Exchange (IEX) Chromatography pi_known->iex Yes rp_hilic Assess Hydrophobicity pi_known->rp_hilic No rphplc Reverse-Phase (RP-HPLC) (with ion-pairing or aq. stable phase) rp_hilic->rphplc Some non-polar character (e.g., aromatic or long alkyl chain) hilic Hydrophilic Interaction (HILIC) Chromatography rp_hilic->hilic Extremely Polar

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of polar sulfone-substituted amino acids in a question-and-answer format.

Issue 1: Poor or No Retention in Reverse-Phase HPLC

Question: My sulfone-substituted amino acid elutes in or near the void volume on my C18 column, even with a highly aqueous mobile phase. What's happening and how can I fix it?

  • Probable Cause: The primary issue is the high polarity of your compound.[1][] Standard reverse-phase columns (like C18) separate molecules based on hydrophobicity.[3] Highly polar, hydrophilic molecules have very weak interactions with the non-polar stationary phase and are swept through the column quickly by the polar mobile phase.[4][5]

  • Recommended Solutions:

    • Switch to a HILIC Method: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for highly polar compounds. The stationary phase is polar (e.g., bare silica, or bonded with diol or amide functionalities), and the mobile phase is typically high in organic solvent (e.g., >80% acetonitrile) with a small amount of aqueous buffer. A water-rich layer forms on the stationary phase, and your polar analyte partitions into this layer, leading to retention.[6][7] Elution is achieved by increasing the aqueous component of the mobile phase.[7]

    • Use an "Aqueous Stable" C18 Column: These columns are designed to prevent "phase dewetting" or "phase collapse" that can occur with standard C18 columns under highly aqueous (>95% water) conditions. This allows you to maximize the mobile phase polarity to encourage some retention of polar analytes.

    • Introduce Ion-Pairing Reagents: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can increase retention.[] These reagents have a hydrophobic "tail" and a charged "head." They pair with the charged groups on your zwitterionic amino acid, effectively neutralizing the charge and adding hydrophobicity, which enhances interaction with the C18 stationary phase.

    • Employ a Mixed-Mode Column: Consider a column that combines reverse-phase and ion-exchange characteristics.[4] These columns have both non-polar ligands and ion-exchange groups, providing multiple retention mechanisms for complex polar molecules.

Issue 2: Inconsistent Retention or Poor Peak Shape in Ion-Exchange Chromatography (IEX)

Question: I'm using an ion-exchange column, but my peak is very broad, or its retention time shifts between runs. How can I improve this?

  • Probable Cause: The zwitterionic nature of your amino acid is the most likely culprit. Amino acids carry both positive (amino group) and negative (sulfonic/carboxylic acid group) charges. Their net charge is highly dependent on the pH of the mobile phase. If the buffer pH is too close to your compound's isoelectric point (pI), the net charge will be near zero, leading to weak or no interaction with the IEX resin. Broad peaks can also result from slow exchange kinetics or secondary interactions with the resin.

  • Recommended Solutions:

    • Optimize Buffer pH: This is the most critical parameter.

      • For Cation-Exchange (e.g., sulfopropyl resin): Use a buffer with a pH approximately 1-2 units below the pI of your compound. This ensures the amino group is fully protonated (-NH3+) and the overall charge is positive, allowing it to bind to the negatively charged column.

      • For Anion-Exchange (e.g., quaternary ammonium resin): Use a buffer with a pH approximately 1-2 units above the pI. This ensures the acidic groups are deprotonated (-SO3- / -COO-) and the overall charge is negative, allowing it to bind to the positively charged column.

    • Control the Ionic Strength: Elution in IEX is typically achieved by increasing the salt concentration (ionic strength) of the mobile phase. Ensure your starting buffer has a low enough salt concentration for binding to occur. A shallow salt gradient often provides the best resolution.

    • Check Sample Preparation: Ensure your sample is dissolved in the starting buffer (low salt, correct pH) before loading. If the sample's pH or salt concentration is drastically different, it will lead to poor binding and peak shape.[9]

Issue 3: Compound "Oils Out" During Recrystallization

Question: I've dissolved my compound in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What should I do?

  • Probable Cause: "Oiling out" occurs when the solubility of the compound drops so rapidly upon cooling that it comes out of solution above its melting point, or as a highly supersaturated, amorphous liquid.[10] This is common with highly polar compounds when the solution is too concentrated or cooled too quickly.

  • Recommended Solutions:

    • Slow Down the Cooling Process: This is the simplest and most effective solution. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth if necessary, before moving it to an ice bath. Slower cooling gives molecules time to orient themselves into a crystal lattice.[11]

    • Use a More Dilute Solution: Add slightly more hot solvent than the minimum required for dissolution. This lowers the saturation point and can prevent the compound from crashing out as an oil.

    • Try a Different Solvent System: Finding the right solvent is key.[12] For highly polar sulfone-amino acids, a single solvent may not work. Experiment with solvent pairs:

      • Dissolve the compound in a minimum of a "good" hot solvent (e.g., water, methanol, ethanol).

      • Slowly add a "poor" solvent (an "antisolvent" in which the compound is less soluble, e.g., isopropanol, acetone, or acetonitrile) dropwise to the hot solution until it just becomes cloudy.

      • Add a drop or two of the "good" solvent to redissolve the cloudiness, then allow it to cool slowly.

    • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previous successful crystallization.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for confirming the purity of my final product? A1: A combination of techniques is always best. High-Performance Liquid Chromatography (HPLC), preferably with a mass spectrometer (LC-MS), is the gold standard for assessing purity and confirming molecular weight.[13][14] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and identifying any residual solvents or impurities.

Q2: My sulfone-amino acid doesn't have a strong UV chromophore. What are my detection options for HPLC? A2: This is a common challenge.[13] If UV detection at low wavelengths (200-220 nm) is insufficient, consider these alternatives:

  • Evaporative Light Scattering Detector (ELSD): This detector is nearly universal for non-volatile analytes. It nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining solid particles.

  • Charged Aerosol Detector (CAD): Similar in principle to ELSD but generally offers better sensitivity and a more consistent response for different analytes.

  • Mass Spectrometry (MS): The most specific and sensitive detection method, providing both purity information and mass confirmation.[14]

  • Pre- or Post-Column Derivatization: You can react your amino acid with a reagent that attaches a UV-active or fluorescent tag, such as ninhydrin or fluorescamine.[5][15] However, this adds complexity to the analysis.[13][15]

Q3: Can I use normal-phase silica gel column chromatography? A3: It is generally not recommended as the primary method for these compounds. Your highly polar product will likely bind irreversibly to the polar silica gel.[16] Eluting it would require very polar mobile phases (like methanol/water mixtures), which can dissolve the silica gel and lead to poor separation. HILIC is a much more robust and reproducible alternative that leverages a similar separation mechanism under more controlled HPLC conditions.

Q4: How important is it to remove trifluoroacetic acid (TFA) after purification? A4: Very important, especially for biological applications. TFA from ion-pairing in RP-HPLC can form strong salts with your amino acid, which can be cytotoxic or interfere with downstream assays.[] After purification, it is common practice to perform a salt exchange by re-dissolving the product in a solution containing a more biocompatible acid (like acetic acid or HCl) and then lyophilizing, often multiple times, to remove the volatile TFA.

Summary of Purification Techniques

TechniqueProsConsBest For...
Recrystallization Scalable, low cost, can yield very high purity material.[12]Can be time-consuming, risk of oiling out, requires screening for suitable solvents.[11]Purifying >1 gram quantities of thermally stable compounds.
Reverse-Phase HPLC High resolution, well-understood technique.[3]Poor retention for very polar compounds without modification (ion-pairing, etc.).[4][13]Analytes with some hydrophobic character or when using ion-pairing reagents.
Ion-Exchange (IEX) Excellent for charged molecules, high loading capacity.[17]Highly sensitive to buffer pH, may require desalting post-purification.Zwitterionic compounds where the pI is known and pH can be controlled.
HILIC Specifically designed for high retention of very polar analytes.[7]Can have longer equilibration times, may be sensitive to water content in the sample and mobile phase.Extremely polar sulfone-amino acids that fail to retain on RP-HPLC.

Experimental Protocols

Protocol 1: Ion-Exchange Chromatography of a Sulfone-Amino Acid

This protocol assumes the target molecule has a calculated pI of 4.0 and will be purified using anion-exchange chromatography.

  • Column & Buffer Preparation:

    • Column: A strong anion-exchange (SAX) column with a quaternary ammonium functional group.

    • Buffer A (Binding): 20 mM Tris-HCl, pH 8.0. (Ensure pH is well above the pI).

    • Buffer B (Eluting): 20 mM Tris-HCl + 1.0 M NaCl, pH 8.0.

    • Filter all buffers through a 0.22 µm membrane.

  • Sample Preparation:

    • Dissolve the crude amino acid in a minimal volume of Buffer A.

    • Adjust the pH to 8.0 if necessary.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.[9]

  • Chromatography Method:

    • Equilibrate the column with 10 column volumes (CV) of Buffer A.

    • Load the prepared sample onto the column at a low flow rate.

    • Wash the column with 5 CV of Buffer A to remove unbound impurities.

    • Elute the bound product using a linear gradient from 0% to 50% Buffer B over 20 CV.

    • Wash the column with 100% Buffer B to remove any strongly bound species.

    • Re-equilibrate the column with Buffer A for the next run.

  • Post-Purification:

    • Collect fractions corresponding to the product peak.

    • Confirm purity by analytical HPLC.

    • Pool pure fractions and desalt using dialysis, size-exclusion chromatography, or by reverse-phase chromatography with a volatile buffer system followed by lyophilization.

Workflow for IEX Purification

IEX_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Processing prep_buffers Prepare & Filter Buffers A & B equilibrate Equilibrate Column (10 CV Buffer A) prep_buffers->equilibrate prep_sample Dissolve & Filter Crude Sample in Buffer A load Load Sample prep_sample->load equilibrate->load wash Wash Unbound (5 CV Buffer A) load->wash elute Elute with Gradient (0-50% Buffer B) wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool desalt Desalt & Lyophilize pool->desalt final_product Pure Product desalt->final_product

Caption: Step-by-step workflow for IEX purification.

References
  • Haddad, P. R., et al. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3-21. [Link]

  • HELIX Chromatography. Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. [Link]

  • Kazakevich, Y. (2007). Evolution of zwitterionic ion-exchangers used in liquid chromatography. ResearchGate. [Link]

  • FTLOScience. (2023). Chromatography for Protein Analysis: Separation By Amino Acids. [Link]

  • University of Guelph. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Breadmore, M. C., et al. (2000). Zwitterionic ion chromatography using a dynamically coated column and mobile phase recycling. PubMed, 894(2), 245-53. [Link]

  • Jiang, Z. (2004). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Gjelsten, I. F., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415, 6347–6357. [Link]

  • The Nest Group. Zwitterion Chromatography – ZIC. [Link]

  • Dutscher. Protein purification troubleshooting guide. [Link]

  • Cytiva. Protein purification troubleshooting guide. [Link]

  • Google Patents. (1983). US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones.
  • Waters. (2012). Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. [Link]

  • Diaion. Separation and Refining of Amino acids. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • JPT Peptide Technologies. Polar and Nonpolar Amino Acids: Key Insights. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]

  • Rampler, E., et al. (2012). Sulfur containing amino acids – challenge of accurate quantification. Journal of Analytical Atomic Spectrometry, 27(6), 980-985. [Link]

  • Hanson, J. E. (2023). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link]

  • Google Patents. (1985).
  • u:cris-Portal. (2012). Sulfur containing amino acids - challenge of accurate quantification. [Link]

  • Silver, J. (2017). How can I purify my synthesised unnatural aliphatic amino acid? ResearchGate. [Link]

  • CD ComputaBio. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • BioXconomy. (2024). CMC regulatory challenges during peptide development. [Link]

  • O'Riordan, T. J., et al. (2022). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. Molecules, 27(21), 7248. [Link]

  • Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(19), 5989. [Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral Separation of 2-Amino-2-(4-methanesulfonylphenyl)propanoic Acid: A Comparative Technical Guide

Topic: Chiral HPLC separation methods for 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid Content Type: Publish Comparison Guide Executive Summary The separation of 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid (an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral HPLC separation methods for 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid Content Type: Publish Comparison Guide

Executive Summary

The separation of 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid (an


-methyl-4-methanesulfonylphenylalanine analog) presents a unique chromatographic challenge. As an 

-disubstituted amino acid, it possesses significant steric hindrance around the chiral center, while the sulfone moiety introduces high polarity.[1]

This guide evaluates three distinct separation methodologies: Crown Ether Chromatography , Macrocyclic Glycopeptide (Teicoplanin) , and Chiral Ligand Exchange (CLE) .[1] Our analysis prioritizes resolution (


), scalability, and robustness for pharmaceutical development.
The Chemist's Challenge: Structural Analysis

Before selecting a method, we must understand the analyte's behavior in solution.[1]

  • Steric Hindrance: The

    
    -methyl group creates a quaternary carbon center, making traditional enzyme-based resolutions difficult and demanding highly selective chiral stationary phases (CSPs).
    
  • Zwitterionic Nature: As a free amino acid, the molecule exists as a zwitterion in neutral pH, requiring acidic mobile phases to protonate the amine (

    
    ) or basic conditions to ionize the acid (
    
    
    
    ).
  • Polarity: The 4-methanesulfonyl group is a strong hydrogen bond acceptor, increasing retention on polar stationary phases and requiring careful organic modifier selection.[1]

Comparative Analysis of Separation Methods
Method A: Crown Ether Chromatography (The "Gold Standard")

Best for: Analytical purity checks, trace enantiomer detection.

Mechanism: Crown ether columns (specifically Crownpak CR-I(+) ) utilize a chiral crown ether moiety that forms a host-guest inclusion complex with the primary ammonium group (


) of the amino acid. The 

-methyl group provides the necessary steric bulk to differentiate the enantiomers based on their fit within the chiral cavity.[1]

Experimental Protocol:

  • Column: Daicel Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).[1]

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0).[1]

    • Note: The low pH is critical to ensure the amino group is fully protonated (

      
      ).
      
  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower temperatures often improve resolution by reducing molecular motion).[1]

  • Detection: UV at 210 nm (or 254 nm for the sulfone).[1]

Performance Data (Projected based on


-methyl analogs): 
Parameter Value Notes

| Retention Factor (


)  | 1.5 – 2.5 | High retention due to strong ionic interaction. |
| Selectivity (

)
| > 1.5 | Excellent recognition of the

-methyl center. | | Resolution (

)
| > 3.0 | Baseline separation is typically easily achieved.[1] |

Pros/Cons:

  • (+) Highest selectivity for

    
    -amino acids.[1]
    
  • (+) Aqueous mobile phase (green chemistry).[1]

  • (-) Low loadability (analytical only).

  • (-) Incompatible with mass spectrometry (due to non-volatile perchloric acid).[1]

Method B: Macrocyclic Glycopeptide / Teicoplanin (The "Robust" Choice)

Best for: LC-MS applications, biological matrices.

Mechanism: The Teicoplanin chiral selector (e.g., Astec CHIROBIOTIC T ) contains multiple interaction sites: inclusion pockets, hydrogen bonding sites, and ionic sites.[1] It is particularly effective for sulfur-containing amino acids (like methionine analogs) and sulfonated aromatics.[1]

Experimental Protocol:

  • Column: Astec CHIROBIOTIC T (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase (Polar Ionic Mode): Methanol / Water / Acetic Acid / Triethylamine (90:10:0.1:0.1).[1]

    • Optimization: The ratio of MeOH controls the retention; higher organic content often increases selectivity for amino acids on this phase.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 20–25°C.

Performance Data:

Parameter Value Notes

| Retention Factor (


)  | 0.8 – 1.5 | Faster elution than Crown Ether. |
| Selectivity (

)
| 1.2 – 1.4 | Sufficient for baseline separation.[1] | | Resolution (

)
| 1.8 – 2.2 | Good resolution; peak shape is excellent.[1] |

Pros/Cons:

  • (+) MS-compatible mobile phases (volatile buffers).

  • (+) Highly durable column (covalently bonded).[1]

  • (-) Lower selectivity (

    
    ) compared to Crownpak.[1]
    
Method C: Chiral Ligand Exchange (The "Cost-Effective" Alternative)

Best for: Preparative scale-up, cost-sensitive routine analysis.

Mechanism: This method uses a standard C18 column coated dynamically with a chiral selector (Copper(II) complexes with L-Phenylalanine).[1][2] The analyte and the chiral selector form a ternary mixed-ligand complex with the copper ion.[1] The stability difference between the diastereomeric complexes (


 vs. 

) drives the separation.

Experimental Protocol (Based on Result 1.4):

  • Column: Standard C18 (e.g., ODS-H80, 4.6 x 150 mm).[1]

  • Mobile Phase: 8 mM L-Phenylalanine + 4 mM CuSO

    
     in Water/Methanol (85:15), pH 3.2.
    
  • Flow Rate: 1.0 mL/min.

  • Temperature: 20°C (Critical: Enthalpy-controlled process).

Performance Data (Based on 3,4-dimethoxy-


-methylphenylalanine): 
Parameter Value Notes

| Retention Factor (


)  | 3.0 – 5.0 | Long retention times due to complex formation. |
| Selectivity (

)
| 1.1 – 1.3 | Moderate selectivity.[1] | | Resolution (

)
| > 1.5 | Baseline achieved but requires long run times. |

Pros/Cons:

  • (+) Extremely low column cost (uses standard C18).[1]

  • (+) High capacity for preparative work.[1]

  • (-) Copper in waste stream (environmental concern).[1]

  • (-) Indirect UV detection often required (background absorbance of Cu-complex).

Decision Framework & Workflow

The following diagram illustrates the logical pathway for selecting the optimal method based on your specific laboratory constraints.

G Figure 1: Method Selection Decision Tree for Alpha-Methyl Amino Acid Separation Start Start: 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid Q1 Requirement: LC-MS Compatibility? Start->Q1 Q2 Requirement: Preparative Scale? Q1->Q2 No Method_Teico Method B: Teicoplanin (Chirobiotic T) (Best for PK/Bioanalysis) Q1->Method_Teico Yes (Volatile Buffer) Method_Crown Method A: Crown Ether (Crownpak CR-I) (Best for Purity/Trace Analysis) Q2->Method_Crown No (Analytical Only) Method_CLE Method C: Ligand Exchange (C18 + Cu) (Best for Cost/Scale-up) Q2->Method_CLE Yes (High Capacity)

Detailed Protocol: The Recommended "Start-Up" Method

For a standard analytical lab without specific constraints, Method A (Crown Ether) is recommended due to its plug-and-play nature for


-amino acids.

Step-by-Step Workflow:

  • System Preparation:

    • Flush the HPLC system with Water for 30 minutes to remove any organic solvents (Crownpak columns are sensitive to high organic content).[1]

    • Prepare Mobile Phase: Add 1.63 g (approx. 1 mL) of 70% Perchloric Acid to 1 L of ultrapure water.[1] Adjust pH to 1.5 using dilute

      
      .[1] Warning: Do not use phosphate buffers; they precipitate with the crown ether.
      
  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of the Mobile Phase.

    • Tip: If solubility is poor due to the sulfone group, add up to 10% Methanol, but ensure it is compatible with the column specifications.[1]

  • Equilibration:

    • Install the Crownpak CR-I(+) column.[1]

    • Equilibrate at 0.4 mL/min for 20 minutes until the baseline is stable.

    • Set column oven to 25°C.

  • Execution:

    • Inject 5 µL of sample.[1]

    • Monitor at 210 nm (amide/carbonyl) and 254 nm (phenyl sulfone).[1]

    • The D-isomer typically elutes first on CR(+) columns, but confirm elution order with a pure standard.

References
  • Separ

    
    -Methyl Amino Acids (Ligand Exchange): 
    
    • Title: Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes.[2]

    • Source: PubMed / J Chromatogr.[1]

    • URL:[Link]

  • Teicoplanin Methodologies (Macrocyclic Glycopeptides)

    • Title: Chiral HPLC Analysis of Underiv
    • Source: Sigma-Aldrich (Merck) Application Guide.[1]

  • Crown Ether Column Specifications

    • Title: CROWNPAK® CR-I(+) / CR-I(-) Instruction Manual.
    • Source: Daicel Chiral Technologies.[1]

    • URL:[Link]

Sources

Comparative

NMR Characterization of 2-Amino-2-(4-methanesulfonylphenyl)propanoic Acid Isomers

Executive Summary 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid (CAS 1134693-74-5) represents a challenging class of "quaternary" -amino acids. Unlike standard proteinogenic amino acids, this molecule possesses a tet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-(4-methanesulfonylphenyl)propanoic acid (CAS 1134693-74-5) represents a challenging class of "quaternary"


-amino acids. Unlike standard proteinogenic amino acids, this molecule possesses a tetrasubstituted 

-carbon bearing a methyl group, a 4-methanesulfonylphenyl moiety, a carboxyl group, and a primary amine.

This structural constraint creates two distinct analytical hurdles:

  • Steric Hindrance: The bulky quaternary center significantly impedes the formation of covalent derivatives (e.g., Mosher amides), often leading to incomplete reactions or kinetic resolution artifacts.

  • Lack of

    
    -Proton:  The absence of the characteristic 
    
    
    
    -methine proton removes the most sensitive probe typically used for chiral NMR discrimination.

This guide provides a validated technical framework for characterizing these isomers, comparing three primary methodologies: Chiral Shift Reagents (CSR) , Chiral Derivatizing Agents (CDA) , and Chiral Solvating Agents (CSA) .

Part 1: Structural Context & Baseline NMR

Before attempting chiral resolution, the achiral baseline must be established. The quaternary nature of the carbon atom simplifies the spectrum by eliminating


 coupling to the amine or carboxyl protons in protic solvents, but it necessitates reliance on the 

-methyl group as the primary diagnostic signal.
Predicted Achiral NMR Data (Reference)

Solvent: D₂O/NaOD (pH > 10) or DMSO-d₆

NucleusSignalChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
¹H A1.75 – 1.85Singlet (s)3H

-Methyl (

)
¹H B3.15 – 3.25Singlet (s)3HSulfone Methyl (

)
¹H C7.65 – 7.75Doublet (

Hz)
2HAr-H (Ortho to C-quat)
¹H D7.90 – 8.00Doublet (

Hz)
2HAr-H (Ortho to Sulfone)
¹³C -24.5--

-Methyl Carbon
¹³C -44.2--Sulfone Methyl Carbon
¹³C -62.8--Quaternary

-Carbon
¹³C -175.2--Carboxyl Carbon (

)

Technical Note: The chemical shift of the


-methyl group is highly sensitive to pH due to the zwitterionic nature of the amino acid. In acidic media (DCl), the signal may shift downfield (~1.95 ppm) due to protonation of the amine.

Part 2: Comparative Chiral Analysis

This section evaluates three distinct NMR strategies for distinguishing the (


) and (

) enantiomers.
Method A: Chiral Shift Reagents (CSR) - Recommended

Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) — Eu(hfc)₃

This method relies on the formation of transient diastereomeric complexes between the paramagnetic Europium center and the Lewis-basic sites (amine/carboxylate) of the substrate.

  • Mechanism: The Eu(III) induces "pseudocontact shifts" (

    
    ). Because the spatial geometry of the (
    
    
    
    )-substrate/Eu complex differs from the (
    
    
    )-substrate/Eu complex, the signals split.
  • Target Probe: The

    
    -methyl singlet  is the ideal probe. It is intense (3H), a singlet, and spatially close to the coordination site, maximizing the split (
    
    
    
    ).
Protocol 1: Eu(hfc)₃ Titration
  • Sample Prep: Dissolve 10 mg of the amino acid methyl ester (esterification is recommended to increase solubility in CDCl₃) in 0.6 mL CDCl₃.

  • Baseline Scan: Acquire a standard ¹H spectrum.

  • Titration: Add Eu(hfc)₃ in 0.1 equivalent increments (up to 0.5 eq).

  • Observation: Monitor the

    
    -methyl signal (~1.8 ppm). It will shift downfield and split into two unequal singlets (if 
    
    
    
    ).
Method B: Chiral Derivatizing Agents (CDA) - The "Mosher" Approach

Reagent:


-Methoxy-

-(trifluoromethyl)phenylacetyl chloride — MTPA-Cl

Classically the gold standard, this method is technically difficult for this specific molecule due to steric hindrance at the quaternary center. Standard acylation protocols often fail or run slowly, risking kinetic resolution (where one enantiomer reacts faster, skewing the result).

  • Modification: Use the MTPA-Benzotriazole active ester or high-temperature acylation with DMAP/DCC to force the reaction.

  • Probe: The

    
      or 
    
    
    
    (
    
    
    NMR) signals of the Mosher moiety itself.
Method C: Chiral Solvating Agents (CSA)

Reagent: (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Pirkle Alcohol.

Uses non-covalent ion-pairing or hydrogen bonding.

  • Pros: Non-destructive, fast.

  • Cons: The

    
     is often small (< 0.05 ppm) for quaternary amino acids, requiring high-field NMR (>500 MHz) for baseline resolution.
    

Part 3: Comparison Matrix & Decision Guide

FeatureMethod A: Eu(hfc)₃ (CSR) Method B: Mosher Amide (CDA) Method C: Pirkle Agent (CSA)
Suitability for Quaternary AA High (Complexation is less sterically demanding)Low (Amide bond formation is difficult)Medium (Depends on solvent association)
Primary NMR Probe

-Methyl Singlet

(

) or Mosher


-Methyl Singlet
Resolution (

)
Excellent (> 0.2 ppm possible)Good (0.05 - 0.15 ppm)Poor to Moderate (< 0.05 ppm)
Sample Recovery Possible (via extraction/chelation)Impossible (Covalent bond)Easy (Flash chromatography)
Time to Result < 1 Hour> 24 Hours (Synthesis + Purification)< 30 Minutes
Decision Logic
  • For Routine Purity Checks: Use Method A (Eu(hfc)₃) . It is the most robust method for quaternary centers where steric bulk prevents easy derivatization.

  • For Absolute Configuration Assignment: Use Method B (Mosher) , but ensure the reaction goes to completion to avoid kinetic resolution errors.

  • For High-Throughput: Switch to Chiral HPLC (e.g., Chiralpak ZWIX(+) or Crownpak CR(+) columns), which are superior for amino acid zwitterions.

Part 4: Visualizations

Diagram 1: Analytical Workflow for Quaternary Amino Acids

This flowchart illustrates the decision process for characterizing sterically hindered amino acids.

G Start Start: 2-Amino-2-(4-Ms-Ph)propanoic Acid Check Is Sample Racemic or Enantioenriched? Start->Check DirectNMR Achiral 1H NMR (Baseline) Confirm Structure via Alpha-Methyl (s) Check->DirectNMR Decision Select Chiral Method DirectNMR->Decision MethodA Method A: Eu(hfc)3 Shift Reagent (Best for Purity Check) Decision->MethodA Rapid/Non-destructive MethodB Method B: Mosher Derivatization (Best for Abs. Config) Decision->MethodB Rigorous Config Assignment MethodC Method C: Chiral HPLC (Best for Quantitation) Decision->MethodC High Precision ResultA Observe Alpha-Methyl Splitting Calc %ee from Integration MethodA->ResultA ResultB 19F NMR Analysis Compare CF3 shifts MethodB->ResultB

Caption: Decision matrix for selecting the optimal characterization pathway based on experimental needs (Speed vs. Rigor).

Diagram 2: Mechanism of Eu(hfc)₃ Interaction

Visualizing how the Lanthanide shift reagent interacts with the substrate to induce signal splitting.

G Eu Eu(hfc)3 (Paramagnetic Center) Complex Diastereomeric Complex [Eu(hfc)3 • Substrate] Eu->Complex Coordination Substrate Substrate (R/S) (Lewis Base) Substrate->Complex NH2 / COOH Binding SignalR Signal R (Shifted $delta_1$) Complex->SignalR Pseudocontact Shift SignalS Signal S (Shifted $delta_2$) Complex->SignalS Differential Geometry

Caption: The formation of diastereomeric complexes causes differential magnetic shielding, splitting the singlet signals.

Part 5: References

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[1]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[2] Nature Protocols, 2, 2451–2458.

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.

  • CymitQuimica. (2023). Product Data: 2-Amino-2-(4-methanesulfonylphenyl)propanoic acid.[3][4]

Sources

Validation

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Alpha-Methyl-Aryl Amino Acids

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For alpha-methyl-aryl amino acids, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For alpha-methyl-aryl amino acids, a class of non-proteinogenic amino acids integral to the synthesis of many pharmaceuticals, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of the predominant analytical techniques used for this purpose, grounded in scientific principles and practical, field-proven insights.

The Imperative of Enantiomeric Purity

Alpha-methyl-aryl amino acids possess a chiral center at the alpha-carbon, leading to the existence of two non-superimposable mirror images, or enantiomers. While possessing identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems—such as receptors and enzymes—can differ dramatically. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, induce harmful side effects. Consequently, the ability to accurately quantify the excess of one enantiomer over the other is of paramount importance.

Core Methodologies for Enantiomeric Excess Determination

The determination of enantiomeric excess hinges on the principle of creating a chiral environment that allows for the differentiation of the two enantiomers. This is primarily achieved through chromatographic and spectroscopic techniques. The three pillars of enantiomeric excess determination for alpha-methyl-aryl amino acids are:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Chiral Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

A fourth technique, Capillary Electrophoresis (CE) , also offers a powerful, high-resolution approach. This guide will delve into the nuances of each method, providing not just the "how," but the critical "why" behind experimental choices.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely adopted technique for the separation and quantification of enantiomers.[1] It offers high resolution and the ability to analyze underivatized amino acids directly.[1] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[1]

Principle of Separation

The core of chiral HPLC lies in the formation of transient diastereomeric complexes between the amino acid enantiomers and the chiral selector immobilized on the stationary phase.[1] The differing stability and steric hindrance of these complexes result in different retention times for the D- and L-enantiomers, enabling their separation and subsequent quantification.[1] Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are particularly effective CSPs for the direct analysis of underivatized amino acids.[2]

Alternatively, an indirect approach involves derivatizing the amino acid racemate with a chiral derivatizing agent (CDA) to form diastereomers.[3][4] These diastereomers, having different physicochemical properties, can then be separated on a standard achiral reversed-phase column.[3][4][5] A widely used CDA is Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), which reacts with the primary amino group of the amino acid.[3][4][6]

Experimental Workflow: Direct Chiral HPLC

Caption: Workflow for ee determination by Direct Chiral HPLC.

Detailed Protocol: Direct Chiral HPLC
  • Materials and Equipment:

    • HPLC system equipped with a UV or Mass Spectrometry (MS) detector.

    • Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC® T).

    • HPLC-grade methanol, water, and formic acid.

    • Racemic or enantiomerically-enriched alpha-methyl-aryl amino acid sample.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of a specific composition, for instance, 80:20:0.1 (Water:Methanol:Formic Acid, v/v/v).[1] The exact ratio may need optimization depending on the specific amino acid.

    • Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent bubble formation in the system.

  • Sample Preparation:

    • Accurately weigh and dissolve the amino acid sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Install the chiral column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

    • Set the column temperature (e.g., 25°C).

    • Set the detector wavelength (e.g., 254 nm for UV detection).

  • Analysis:

    • Inject a defined volume of the prepared sample (e.g., 10 µL) into the HPLC system.

    • Record the chromatogram. The two enantiomers should appear as separate peaks with different retention times.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the peak areas of the two enantiomers (Area1 and Area2).

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds.[7] For amino acids, derivatization is mandatory to increase their volatility and improve chromatographic performance.[8][9]

Principle of Separation

Similar to chiral HPLC, chiral GC can be performed directly on a chiral stationary phase or indirectly after derivatization with a chiral reagent.[9] In the direct method, the derivatized amino acid enantiomers interact differently with a chiral stationary phase, such as one based on cyclodextrins or chiral amino acid derivatives.[7][9] The indirect method involves creating diastereomers that can be separated on a conventional achiral GC column.[3]

A common derivatization procedure for GC analysis of amino acids is a two-step process: esterification of the carboxyl group followed by acylation of the amino group.[8][10]

Experimental Workflow: Chiral GC

Caption: Workflow for ee determination by Chiral GC.

Detailed Protocol: Chiral GC after Derivatization
  • Materials and Equipment:

    • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral GC column (e.g., CHIRALDEX® G-TA).[8]

    • Derivatization reagents: Methanolic HCl and Trifluoroacetic anhydride (TFAA).[8]

    • Solvents: Methylene chloride.

    • Reaction vials.

  • Derivatization (Two-Step):

    • Esterification: To 1 mg of the amino acid sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100°C for 30 minutes. Cool the mixture and evaporate to dryness.[8]

    • Acylation: Dissolve the residue in 1 mL of methylene chloride and add 100 µL of TFAA. Cap the vial and heat at 60°C for 20 minutes. Cool to room temperature.[8]

  • GC Conditions:

    • Install the chiral GC column.

    • Set the injector and detector temperatures (e.g., 250°C).

    • Program the oven temperature, for example, starting at 100°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.

    • Set the carrier gas (e.g., Helium) flow rate.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

    • Acquire the chromatogram.

  • Calculation of Enantiomeric Excess (ee):

    • Calculate the ee from the integrated peak areas of the two enantiomers as described for HPLC.

NMR Spectroscopy

NMR spectroscopy offers a distinct advantage in that it can be a non-separative method for determining enantiomeric excess.[11] The principle relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers in the NMR spectrum.[3][12]

Principle of Diastereomeric Differentiation

When a racemic mixture of an alpha-methyl-aryl amino acid interacts with an enantiomerically pure CSA, it forms transient diastereomeric complexes. These complexes are in fast exchange on the NMR timescale, and the different magnetic environments experienced by the nuclei of the two enantiomers can lead to separate signals in the ¹H or ¹⁹F NMR spectrum.[3][13] The relative integration of these signals directly corresponds to the enantiomeric ratio. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a classic example of a CDA used in NMR for this purpose.[3]

Experimental Workflow: NMR with a Chiral Solvating Agent

Caption: Workflow for ee determination by NMR with a CSA.

Detailed Protocol: ¹H NMR with a Chiral Solvating Agent
  • Materials and Equipment:

    • High-resolution NMR spectrometer.

    • NMR tubes.

    • Deuterated NMR solvent (e.g., CDCl₃).

    • Enantiomerically pure chiral solvating agent (e.g., (R,R)- or (S,S)-BTDA).[14]

    • Amino acid sample (may require derivatization for better solubility and interaction, e.g., N-3,5-dinitrobenzoyl).[14]

  • Sample Preparation:

    • In an NMR tube, dissolve a precise amount of the amino acid derivative and the chiral solvating agent in the deuterated solvent. A 1:1 molar ratio is a good starting point.[14]

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Identify a proton signal of the amino acid that is well-resolved into two peaks corresponding to the two diastereomeric complexes.

    • Carefully integrate the areas of these two peaks.

  • Calculation of Enantiomeric Excess (ee):

    • Calculate the ee from the integrated peak areas as previously described.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that can be adapted for chiral separations.[15][16] It requires only a small amount of sample and can offer rapid analysis times.[17]

Principle of Separation

In chiral CE, a chiral selector is added to the background electrolyte.[16][18] The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, leading to their separation.[15] Cyclodextrins and their derivatives are commonly used as chiral selectors for amino acid separations.[15][16][18]

Comparison of Techniques

FeatureChiral HPLCChiral GCNMR SpectroscopyCapillary Electrophoresis
Principle Differential partitioning with a Chiral Stationary Phase.[1]Differential partitioning with a Chiral Stationary Phase after derivatization.[9]Formation of diastereomeric complexes with a Chiral Solvating Agent.[13]Differential electrophoretic mobility of diastereomeric complexes.[15]
Sample Prep Minimal for direct analysis; derivatization for indirect.[4]Derivatization required.[8]Simple mixing; may require prior derivatization for solubility.[14]Simple dissolution in buffer.
Sensitivity High (µg to ng).Very high (pg).[10]Lower (mg).Very high (ng to pg).
Analysis Time 10-30 minutes.[19]15-45 minutes.5-15 minutes.5-20 minutes.
Advantages Robust, versatile, direct analysis possible.[1]High resolution and sensitivity.Non-separative, rapid, provides structural information.High efficiency, low sample consumption.[17]
Limitations Higher cost of chiral columns.[1]Sample must be volatile and thermally stable; derivatization required.[9]Lower sensitivity, potential for peak overlap.Reproducibility can be challenging.

Conclusion

The choice of method for determining the enantiomeric excess of alpha-methyl-aryl amino acids depends on several factors, including the specific properties of the analyte, the required sensitivity, sample throughput, and available instrumentation. Chiral HPLC is often the workhorse method due to its robustness and the possibility of direct analysis. Chiral GC provides excellent sensitivity and resolution but requires derivatization. NMR spectroscopy is a powerful, non-separative technique ideal for rapid screening when sample amounts are not limited. Capillary electrophoresis offers a high-efficiency alternative with minimal sample consumption. A thorough understanding of the principles and practicalities of each technique, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions and ensure the stereochemical integrity of their compounds.

References

  • Shpilman, M. I., et al. (2021). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Retrieved February 12, 2026, from [Link]

  • Di Pietro, S., et al. (2022). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Retrieved February 12, 2026, from [Link]

  • Fathalla, M., et al. (2019). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed. Retrieved February 12, 2026, from [Link]

  • Di Pietro, S., et al. (2022). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. Retrieved February 12, 2026, from [Link]

  • Li, L., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. RSC Publishing. Retrieved February 12, 2026, from [Link]

  • Le, A. N., et al. (2014). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. PMC. Retrieved February 12, 2026, from [Link]

  • Tescione, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry - ACS Publications. Retrieved February 12, 2026, from [Link]

  • Freire, R. L., et al. (2019). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. PMC. Retrieved February 12, 2026, from [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved February 12, 2026, from [Link]

  • Al-Majd, F. A., et al. (2020). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances (RSC Publishing). Retrieved February 12, 2026, from [Link]

  • Gabelica, V., et al. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Retrieved February 12, 2026, from [Link]

  • Scriba, G. K. (2000). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Request PDF. Retrieved February 12, 2026, from [Link]

  • Scriba, G. K. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed. Retrieved February 12, 2026, from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved February 12, 2026, from [Link]

  • Al-Majd, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Retrieved February 12, 2026, from [Link]

  • Brückner, H. (2009). 1.1.3. Chiral separation of amino acids by gas chromatography. Request PDF. Retrieved February 12, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Stability of α-H vs. α-Methyl Amino Acid Residues

< For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide design and therapeutic development, the quest for enhanced stability and conformational control is paramount. Standard peptide...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide design and therapeutic development, the quest for enhanced stability and conformational control is paramount. Standard peptides, composed of α-H amino acids, often suffer from rapid proteolytic degradation and excessive conformational flexibility, limiting their therapeutic potential. A powerful strategy to overcome these limitations is the substitution of the α-hydrogen with a methyl group. This guide provides an in-depth comparison of α-H and α-methyl amino acid residues, detailing the profound structural and functional consequences of this seemingly minor modification, supported by experimental data and protocols.

The Fundamental Difference: Steric Hindrance and Conformational Restriction

The core distinction between a standard amino acid and its α-methylated counterpart lies in the steric bulk at the α-carbon (Cα). The addition of a methyl group in place of a hydrogen atom introduces significant steric hindrance that dramatically restricts the rotational freedom of the peptide backbone.[1]

This freedom is typically described by the Ramachandran plot, which maps the allowable phi (φ) and psi (ψ) dihedral angles of the peptide backbone. For a standard α-H amino acid like L-alanine, a broad range of φ/ψ combinations is energetically favorable, allowing the peptide chain to adopt various conformations, including helices, sheets, and random coils.

However, for an α-methylated residue, such as α-aminoisobutyric acid (Aib), the steric clashes between the α-methyl group and the backbone atoms severely limit the permissible φ/ψ angles.[2] This forces the residue into a much smaller, well-defined region of the Ramachandran plot, predominantly corresponding to helical conformations.[3][4]

Ramachandran_Concept Impact of α-Methylation on Conformational Space cluster_AlphaH α-H Residue (e.g., Alanine) cluster_AlphaMe α-Methyl Residue (e.g., Aib) AlphaH_Node Broad Allowed (φ, ψ) Angles Allowed_Regions α-helix, β-sheet, turns, and random coil are all possible AlphaH_Node->Allowed_Regions Leads to AlphaMe_Node Steric Hindrance from Methyl Group Restricted_Regions Highly Restricted (φ, ψ) Angles AlphaMe_Node->Restricted_Regions Causes Helix_Favored Strongly Favors Helical Conformations (α and 3₁₀) Restricted_Regions->Helix_Favored Results in

Figure 2: Conceptual flow of how α-methylation restricts conformational freedom.

Enhancing Proteolytic Stability: A Shield for the Peptide Bond

One of the most significant advantages of α-methylation in drug development is the dramatic increase in resistance to enzymatic degradation. [1][5]Proteases, the enzymes responsible for cleaving peptide bonds, have specific active site geometries that recognize and bind to standard peptide backbones.

The additional methyl group at the Cα acts as a steric shield, physically blocking the approach of proteases and preventing the peptide bond from fitting correctly into the enzyme's active site. [6]This increased steric hindrance significantly reduces the rate of enzymatic cleavage, leading to a much longer in vivo half-life for the peptide therapeutic. [7]

Peptide Type Modification Typical Protease Relative Half-life (t½) Primary Reason for Stability
Standard Peptide α-H Residues Trypsin, Chymotrypsin Short (minutes to hours) Susceptible to enzymatic cleavage.

| Modified Peptide | α-Methyl Residues | Trypsin, Chymotrypsin | Long (many hours to days) [1]| Steric shielding of the peptide bond by the α-methyl group. [6]|

Table 1: Comparative Proteolytic Stability. The data represents a general trend; actual values depend on the specific sequence, modification position, and experimental conditions.

Experimental Validation: Protocols for Comparison

Objectively comparing the stability of α-H and α-methylated peptides requires a suite of biophysical and biochemical assays. The following protocols provide a framework for such a comparative study.

Experimental_Workflow Start Peptide Design & Synthesis (α-H and α-Methyl Analogs) CD Circular Dichroism (CD) Spectroscopy Start->CD Protease Protease Stability Assay (e.g., with Trypsin) Start->Protease Analysis_CD Assess Helicity & Secondary Structure CD->Analysis_CD Analysis_Protease Quantify Half-Life & Degradation Rate Protease->Analysis_Protease NMR NMR Spectroscopy Analysis_NMR Determine High-Resolution 3D Structure NMR->Analysis_NMR Analysis_CD->NMR Inform Conclusion Comparative Stability Profile Analysis_CD->Conclusion Analysis_Protease->Conclusion Analysis_NMR->Conclusion

Figure 3: Experimental workflow for comparing peptide stability.

Protocol 1: Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. [8]The regular, repeating backbone structure of α-helices gives a characteristic CD signal with negative bands near 222 nm and 208 nm, and a positive band near 193 nm. This allows for a quantitative comparison of the helicity between the α-H peptide and its α-methylated analog. [9] Methodology:

  • Sample Preparation: Dissolve the lyophilized α-H and α-methyl peptides in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. Prepare a buffer-only blank.

  • Instrument Setup: Use a calibrated CD spectrometer. Use a quartz cuvette with a 1 mm path length. Purge the instrument with nitrogen gas. Set the temperature to 25°C.

  • Data Acquisition: Scan each sample from 260 nm to 190 nm. Record spectra in triplicate and average the results.

  • Data Processing: Subtract the buffer blank spectrum from each peptide spectrum. Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration and peptide length.

  • Analysis: Compare the MRE values at 222 nm. A more negative value for the α-methyl peptide indicates a higher degree of α-helical content compared to the α-H version.

Protocol 2: Proteolytic Stability Assay

Causality: This assay directly measures the functional consequence of the steric shield provided by the α-methyl group. By incubating the peptides with a protease and monitoring their disappearance over time, we can quantify the half-life (t½) of each peptide.

Methodology:

  • Peptide Solutions: Prepare stock solutions of the α-H and α-methyl peptides at 1 mg/mL in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Enzyme Solution: Prepare a stock solution of a relevant protease (e.g., Trypsin at 0.1 mg/mL) in the same buffer.

  • Reaction Setup: In separate tubes, mix the peptide solution with the protease solution at a defined enzyme:substrate ratio (e.g., 1:100 w/w). Include a control for each peptide with buffer instead of enzyme. Incubate all tubes at 37°C.

  • Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h), take an aliquot from each reaction tube and immediately quench the enzymatic reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).

  • Analysis by RP-HPLC: Analyze each quenched time point sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Monitor the peak area of the intact peptide at a specific wavelength (e.g., 220 nm).

  • Data Calculation: Plot the percentage of intact peptide remaining versus time. Fit the data to a first-order decay curve to calculate the half-life (t½) for both the α-H and α-methyl peptides. A significantly longer t½ for the α-methyl analog confirms enhanced proteolytic stability. [1]

Conclusion and Applications

The substitution of an α-hydrogen with a methyl group is a subtle yet powerful modification that imparts significant stability to peptide structures. By sterically restricting the peptide backbone, α-methylation pre-organizes the peptide into a stable helical conformation and provides a robust shield against proteolytic degradation. [1][6]These combined effects make α-methyl amino acids an invaluable tool in modern drug discovery, enabling the design of peptide-based therapeutics with improved pharmacokinetic profiles, higher binding affinities, and enhanced efficacy. [7]From GLP-1 analogs in diabetes research to antimicrobial peptides, the strategic incorporation of α-methyl residues continues to drive the development of next-generation therapeutics. [10]

References

  • Arnold, J. J., & Cameron, C. E. (2004). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 6(15), 2551–2554. Available from: [Link]

  • Gentilucci, L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 17(10), 859-878. Available from: [Link]

  • Okuyama, K., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6439–6446. Available from: [Link]

  • Aurelio, L., et al. (2002). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 102(10), 3541–3564. Available from: [Link]

  • Karle, I. L., & Balaram, P. (1990). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. Proceedings of the National Academy of Sciences, 87(23), 9547–9551. Available from: [Link]

  • Hardy, G. W., et al. (2000). Stereospecific synthesis of alpha-methylated amino acids. Amino Acids, 18(1), 81-88. Available from: [Link]

  • LifeTein. (2023). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Available from: [Link]

  • Seebach, D., et al. (2000). Synthesis of alpha-methyl, alpha-substituted amino acids. Google Patents, US6043376A.
  • Nguyen, T. P., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(7), 2351. Available from: [Link]

  • Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-1072. Available from: [Link]

  • Karle, I. L. (2001). Controls exerted by the Aib residue: Helix formation and helix reversal. Biopolymers, 60(5), 351-365. Available from: [Link]

  • Hruby, V. J., et al. (1990). Designing amino acids to determine the local conformations of peptides. Biochemical Journal, 268(2), 249–262. Available from: [Link]

  • Fiori, S., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(10), 785-797. Available from: [Link]

  • Inai, Y., et al. (2000). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Journal of Synthetic Organic Chemistry, Japan, 58(4), 304-315. Available from: [Link]

  • Toniolo, C., et al. (1993). Structures of peptides from α‐amino acids methylated at the α‐carbon. Biopolymers, 33(7), 1061-1072. Available from: [Link]

  • Gademann, K., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. Available from: [Link]

  • Wu, Y., & Brodbelt, J. S. (2000). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. Journal of the American Society for Mass Spectrometry, 11(9), 821-827. Available from: [Link]

  • Davies, J. S. (1985). Conformations of amino acids and peptides. In Amino Acids and Peptides (pp. 19-107). Cambridge University Press. Available from: [Link]

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. Available from: [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Available from: [Link]

  • Williamson, M. P. (1994). Peptide Structure Determination by NMR. In Methods in Molecular Biology (Vol. 34, pp. 229-254). Humana Press. Available from: [Link]

  • Gademann, K., et al. (2004). Probing the Proteolytic Stability of β‐Peptides Containing α‐Fluoro‐ and α‐Hydroxy‐β‐Amino Acids. Helvetica Chimica Acta, 87(5), 1248-1258. Available from: [Link]

  • Kelly, S. M., et al. (2005). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. Available from: [Link]

  • Erak, M., et al. (2018). Strategies for Improving Peptide Stability and Delivery. Molecules, 23(2), 428. Available from: [Link]

  • Avital-Shmilovici, M., & Imperiali, B. (2009). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal, 96(5), 1695-1704. Available from: [Link]

Sources

Validation

X-ray crystallography of peptides containing 2-Amino-2-arylpropanoic acid

Technical Guide: X-ray Crystallography of Peptides Containing 2-Amino-2-arylpropanoic Acid ( -MePhe Analogues) Executive Summary The incorporation of 2-Amino-2-arylpropanoic acids (generically referred to here as -methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: X-ray Crystallography of Peptides Containing 2-Amino-2-arylpropanoic Acid ( -MePhe Analogues)

Executive Summary

The incorporation of 2-Amino-2-arylpropanoic acids (generically referred to here as


-methylphenylalanine or 

-MePhe analogues) represents a high-value strategy in peptidomimetic design. Unlike standard amino acids, these

-disubstituted residues impose severe conformational constraints via the gem-dimethyl effect, locking peptides into stable

- or

-helical structures.

For the crystallographer, these residues present a paradox: their conformational rigidity significantly lowers the entropic cost of crystallization (favoring lattice formation), yet their steric bulk and hydrophobicity create significant challenges in synthesis and solubility.

This guide objectively compares


-MePhe against its standard (Phe) and non-aromatic constrained (Aib) counterparts, providing a validated workflow for solving these structures.

Part 1: The Structural Imperative – Comparative Analysis

To design a successful crystallization experiment, one must understand how


-MePhe differs from standard residues. It is not merely a "bulky Phenylalanine"; it is a chimera of the rigidity of Aib (

-aminoisobutyric acid) and the aromatic functionality of Phe.
Table 1: Comparative Performance Metrics
FeatureL-Phenylalanine (Phe)

-Aminoisobutyric Acid (Aib)

-Methylphenylalanine (

-MePhe)
Conformational Freedom High (

flexible)
Restricted (Helical)Highly Restricted (Helical)
Helix Induction Weak / Context dependentStrong (

-helix)
Strong (

-helix)
Chirality Chiral (L or D)Achiral (Prochiral)Chiral (Screw-sense control)
Lattice Interactions Hydrophobic / Edge-to-faceVan der Waals only

-

Stacking + Hydrophobic
Diffraction Power ModerateLow (Light atoms only)High (Aryl ring scattering)
Coupling Difficulty LowModerateHigh (Severe Steric Hindrance)
The Mechanistic Advantage

While Aib is the gold standard for helix induction, it lacks chirality. A peptide rich in Aib may crystallize as a racemate or exhibit screw-sense disorder.


-MePhe solves this by providing the steric lock of Aib  while enforcing a unidirectional helical screw sense  due to its chirality. Furthermore, the aryl group provides strong anomalous scattering signals and 

-stacking capabilities that stabilize the crystal lattice, often resulting in higher resolution data than Aib analogues.
Visualization: The Conformational Decision Tree

The following diagram illustrates the logical pathway for selecting


-MePhe over alternatives based on structural goals.

ConformationalLogic Figure 1: Decision logic for incorporating u03B1-MePhe based on structural requirements. Start Structural Goal Flexibility Require Flexibility? Start->Flexibility Rigidity Require Rigid Helix? Start->Rigidity UsePhe Use L-Phe (Standard) Flexibility->UsePhe Yes ChiralityCheck Is Screw-Sense Control Critical? Rigidity->ChiralityCheck UseAib Use Aib (Achiral Constraint) ChiralityCheck->UseAib No UseMePhe Use u03B1-MePhe (Chiral + Rigid + u03C0-Stacking) ChiralityCheck->UseMePhe Yes

Part 2: Experimental Workflow

The primary failure mode in crystallizing


-MePhe peptides is not the crystallization itself, but the synthesis purity . The steric hindrance at the 

-carbon makes standard solid-phase peptide synthesis (SPPS) protocols prone to deletion sequences.
Phase 1: Synthesis & Purification (The Critical Pre-requisite)
  • Challenge: The gem-dimethyl effect prevents nucleophilic attack on the carbonyl carbon during coupling.

  • Protocol:

    • Coupling Reagent: Do not use DIC/HOBt. You must use HATU or PyAOP with HOAt. These generate highly reactive active esters.

    • Reaction Time: Double coupling is mandatory. Extend reaction times to 2–4 hours per residue for the

      
      -MePhe and the subsequent residue.
      
    • Validation: Mass spectrometry is insufficient due to potential des-methyl impurities. Use UPLC to ensure >98% homogeneity before crystallization.

Phase 2: Crystallization Strategy

Because


-MePhe peptides are intensely hydrophobic, standard sparse-matrix screens (which are water-heavy) often lead to immediate precipitation.

Recommended Method: Slow Evaporation / Vapor Diffusion Hybrid

  • Solvent Selection:

    • Primary Solvent: Methanol (MeOH) or Trifluoroethanol (TFE). TFE is preferred as it stabilizes the helical conformation in solution, pre-organizing the molecules for the lattice.

    • Precipitant:[1][2] Water or Isopropanol.

  • The Drop Setup:

    • Dissolve peptide in 100% TFE or MeOH at 10–20 mg/mL.

    • Mix 1:1 with a buffer containing 10-20% water.

    • Crucial Step: If the peptide contains aromatic residues (

      
      -MePhe), add 1-5% Dichloromethane (DCM)  or Toluene  to the drop. The aromatic solvent acts as a "spacer" to facilitate 
      
      
      
      -stacking interactions during nucleation.
  • Space Group Expectation:

    • Expect chiral space groups (e.g.,

      
       or 
      
      
      
      ).
    • Unlike Aib peptides which often form centrosymmetric crystals (if racemic),

      
      -MePhe will force non-centrosymmetric lattices, which is advantageous for resolving the absolute configuration.
      
Phase 3: Data Collection & Analysis
  • Resolution: These peptides typically diffract to high resolution (0.8 – 1.1 Å) due to rigid packing.

  • Phasing: If the peptide is small (<15 residues), Direct Methods (SHELXT) are usually sufficient. The electron density of the phenyl ring in

    
    -MePhe provides a distinct shape marker that aids automated model building.
    
  • Refinement Check: Pay close attention to the

    
     angle (peptide bond). Steric clash can sometimes force slight deviations from planarity (
    
    
    
    ). Allow this parameter to float during final refinement stages.

Part 3: Visualizing the Workflow

The following diagram outlines the specific deviations from standard protocols required for success with these peptides.

Workflow Figure 2: Optimized workflow for u03B1-MePhe peptide crystallography. SeqDesign Sequence Design (Insert u03B1-MePhe) Synth Synthesis (HATU/HOAt Required) SeqDesign->Synth Steric Challenge Purify Purification (Hydrophobic Column) Synth->Purify >98% Purity Screen Crystallization Screen (TFE/MeOH Base) Purify->Screen High Conc. (15mg/mL) Diffract X-Ray Diffraction (Direct Methods) Screen->Diffract P21 Lattice Structure Helical Structure (3-10 or Alpha) Diffract->Structure High Res (<1.0u00C5)

References

  • Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon.[3][4][5][6] Biopolymers.[1][5][7][8][9][10][11] Link

  • Balaram, P. (1992). Non-standard amino acids in peptide design and structure.[10][12][13] Current Opinion in Structural Biology. (Authoritative review on Aib and

    
    -MePhe structural constraints).
    
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide assemblies containing Aib residues. Biochemistry.[1] (Foundational text on crystallizing rigid peptides).

  • Crisma, M., et al. (2005). Peptide folding: The use of alpha,alpha-disubstituted amino acids.[6][14] Chemistry & Biodiversity. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Source for HATU/HOAt protocols). Link

Sources

Comparative

A Senior Scientist's Guide to the Comprehensive Purity Validation of Fmoc-2-Amino-2-(4-methanesulfonylphenyl)propanoic acid

Introduction: The Criticality of Purity in Advanced Peptide Therapeutics In the realm of drug development, particularly in the synthesis of peptide-based therapeutics, the starting materials are the foundation upon which...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Advanced Peptide Therapeutics

In the realm of drug development, particularly in the synthesis of peptide-based therapeutics, the starting materials are the foundation upon which efficacy and safety are built. Fmoc-2-Amino-2-(4-methanesulfonylphenyl)propanoic acid is a non-proteinogenic amino acid, a specialized building block prized for its unique structural and electronic properties. Its incorporation into a peptide sequence can confer enhanced stability, novel binding affinities, or specific pharmacological activities.

However, the very novelty of this building block necessitates a rigorous and uncompromising approach to purity validation. The presence of even minute quantities of impurities—be they chemical, enantiomeric, or process-related—can have cascading negative effects. These can range from the generation of hard-to-separate, diastereomeric peptide impurities to truncated sequences that complicate downstream purification and may introduce unforeseen toxicological or immunogenic risks.[1][2] A high purity value from a single analytical method is insufficient; a multi-faceted, orthogonal approach is the only trustworthy system for ensuring the quality of this critical intermediate.[1][3]

This guide provides a comprehensive framework for the validation of Fmoc-2-Amino-2-(4-methanesulfonylphenyl)propanoic acid, grounded in the principles of scientific integrity. We will explore the necessary analytical techniques not merely as procedures, but as interconnected components of a self-validating system designed to deliver certainty.

The Analytical Imperative: An Orthogonal, Multi-Technique Strategy

To establish the purity of a complex chiral molecule like Fmoc-2-Amino-2-(4-methanesulfonylphenyl)propanoic acid, we must answer four distinct questions. Relying on a single technique can lead to a dangerously incomplete picture, as impurities can co-elute or be invisible to certain detection methods.[1] An orthogonal approach, using multiple techniques that rely on different physicochemical principles, is essential.

The Four Pillars of Purity Validation:

  • Structural Identity: Is the compound what it claims to be?

  • Chemical Purity: What is the percentage of the desired compound relative to all other organic molecules?

  • Enantiomeric Purity: Is the compound the correct stereoisomer, and what is the percentage of its mirror image (enantiomer)?

  • Residuals & Inorganics: Are there any remaining solvents, salts, or catalysts from the synthesis?

Our validation workflow is designed to address each of these pillars systematically.

Purity Validation Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Purity cluster_2 Final Confirmation & Release Start Sample Received: Fmoc-2-Amino-2-(4-methanesulfonylphenyl)propanoic acid MS Mass Spectrometry (MS) Confirm Molecular Weight Start->MS NMR_H1 ¹H NMR Spectroscopy Structural Verification & Solvent Check Start->NMR_H1 RP_HPLC Reversed-Phase HPLC (RP-HPLC) Determine Chemical Purity MS->RP_HPLC MW Confirmed Fail Material FAIL MS->Fail Incorrect MW NMR_H1->RP_HPLC Structure & Solvents OK NMR_H1->Fail Incorrect Structure Chiral_HPLC Chiral HPLC Determine Enantiomeric Purity RP_HPLC->Chiral_HPLC Chem. Purity >99% RP_HPLC->Fail Purity <99% NMR_C13 ¹³C NMR Spectroscopy Confirm Carbon Skeleton Chiral_HPLC->NMR_C13 Enant. Purity >99.8% Chiral_HPLC->Fail Purity <99.8% CoA Generate Certificate of Analysis (CoA) NMR_C13->CoA Structure Confirmed Pass Material PASS CoA->Pass

Caption: Overall workflow for the purity validation of the target amino acid.

Experimental Protocols & Data Interpretation

As a Senior Application Scientist, the choice of method is as important as the execution. Here, we detail the "why" behind each protocol—the causality that ensures a trustworthy result.

Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

Expertise & Causality: RP-HPLC is the workhorse for assessing chemical purity in peptide synthesis.[4] We use a C18 column because its nonpolar stationary phase effectively retains the hydrophobic Fmoc group and the phenyl ring of our target molecule. A gradient elution with acetonitrile and water is employed to ensure that impurities with a wide range of polarities are separated from the main compound. UV detection is set to a wavelength where the Fmoc group has strong absorbance, providing high sensitivity.

Experimental Protocol:

  • System: UHPLC/HPLC system with UV detector

  • Column: C18 stationary phase (e.g., Agilent ZORBAX, Waters Acquity BEH), 1.8-2.7 µm particle size, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 40 °C.[6]

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve 1 mg/mL in 50:50 Acetonitrile/Water.

Trustworthiness & Data Interpretation: A high purity result (e.g., >99.5%) is a good first indicator. However, one must critically analyze the chromatogram for common impurities that can arise during synthesis, such as:

  • Dipeptides (Fmoc-Xaa-Xaa-OH): Result in the insertion of an extra amino acid.[1][7]

  • Free Amino Acid (H-Xaa-OH): Caused by incomplete Fmoc protection or degradation, leading to double insertions.[1][7]

  • β-Alanyl Impurities: Arise from the rearrangement of the Fmoc-introducing reagent.[1]

A standard RP-HPLC method cannot distinguish between enantiomers (the D- and L-forms), which will co-elute.[8] This is a critical limitation that mandates the use of a chiral method.

Enantiomeric Purity by Chiral HPLC

Expertise & Causality: The biological activity of a peptide is exquisitely dependent on its stereochemistry. The presence of the incorrect D-enantiomer can lead to diastereomeric peptides that are difficult to purify and may have altered or undesirable biological effects.[1][2] Chiral HPLC is essential for quantifying the enantiomeric excess (% ee). We select a polysaccharide-based chiral stationary phase (CSP), as these are highly effective for separating Fmoc-protected amino acid derivatives.[9][10] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

Chiral Separation Mechanism cluster_0 cluster_1 Chiral Stationary Phase (CSP) L_enant L-Enantiomer CSP Chiral Selector L_enant->CSP Stronger Interaction (Longer Retention) D_enant D-Enantiomer D_enant->CSP Weaker Interaction (Shorter Retention)

Caption: Principle of enantiomeric separation on a Chiral Stationary Phase.

Experimental Protocol:

  • System: HPLC with UV detector.

  • Column: Polysaccharide-based CSP (e.g., Phenomenex Lux Cellulose-1 or Daicel CHIRALPAK IA).[9]

  • Mobile Phase: Typically a mix of Hexane/Isopropanol or a reversed-phase mode with Methanol/Acetonitrile/Water mixtures containing additives like formic acid.[9][11][12] A common starting point for Fmoc-amino acids is Methanol/Acetonitrile (75/25 v/v) with 30 mM triethylamine (TEA) and 60 mM formic acid (FA).[12]

  • Flow Rate: 0.6 - 1.0 mL/min.[12]

  • Column Temperature: 25 °C.

  • Detection: UV at 265 nm.

Trustworthiness & Data Interpretation: The goal is to achieve baseline resolution between the D- and L-enantiomers.[13] The enantiomeric purity should typically be ≥99.8%. The presence of the undesired enantiomer above 0.2% can be considered a significant impurity.

Structural Verification by NMR Spectroscopy

Expertise & Causality: While HPLC provides purity data, it does not confirm the fundamental structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous fingerprint of the molecule's chemical structure.[14][15] ¹H NMR confirms the presence and connectivity of all protons, while ¹³C NMR verifies the carbon backbone. It is also exceptionally sensitive to residual solvents from the synthesis and purification process.

Experimental Protocol:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).

  • Analysis:

    • ¹H NMR: Integration of peaks should correspond to the number of protons in the structure. Key signals to identify include the aromatic protons of the Fmoc group (~7.3-7.9 ppm), the methanesulfonyl (SO₂CH₃) singlet (~3.2 ppm), and the methyl singlet of the propanoic acid backbone.

    • ¹³C NMR: The number of signals should match the number of unique carbon atoms in the molecule.

    • Residual Solvents: Check for characteristic signals of common solvents like ethyl acetate, dichloromethane, or hexane.

Trustworthiness & Data Interpretation: The NMR spectra must be fully consistent with the proposed structure of Fmoc-2-Amino-2-(4-methanesulfonylphenyl)propanoic acid.[16][17] Any significant unassigned peaks may indicate the presence of a structural isomer or other impurity not resolved by HPLC.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides a direct measurement of the molecular weight of the compound, serving as a final, crucial check of its identity.[3] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acid derivatives, minimizing fragmentation and providing a clear molecular ion peak.

Experimental Protocol:

  • System: LC-MS, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Ionization Mode: ESI, typically in positive mode to observe the [M+H]⁺ ion, or negative mode for [M-H]⁻.[6][18]

  • Data Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion should match the calculated theoretical mass for the compound (C₂₅H₂₅NO₆S) with high accuracy (typically <5 ppm error on a high-resolution instrument).

Trustworthiness & Data Interpretation: A match between the experimental and theoretical mass confirms the elemental composition. This technique is a powerful complement to NMR, as it can distinguish between isomers that have identical NMR spectra but different elemental compositions (though this is less common).

Comparative Data Summary: Validating Against Alternatives & Impurities

To provide a clear benchmark for quality, the table below compares the expected analytical results for high-purity Fmoc-2-Amino-2-(4-methanesulfonylphenyl)propanoic acid against its undesired enantiomer and a common process-related impurity.

Analytical Technique Parameter Measured Specification for High-Purity Product Expected Result for Undesired D-Enantiomer Expected Result for Free Amino Acid Impurity
RP-HPLC Chemical Purity≥ 99.5%Co-elutes with the main peak; purity appears high.Elutes much earlier (more polar); appears as a distinct impurity peak.
Chiral HPLC Enantiomeric Purity≥ 99.8% L-isomerWould be the main peak (>99.8% D-isomer).Not applicable (achiral).
¹H NMR Structural IdentitySpectrum consistent with structure.Identical spectrum to the L-isomer.Lacks Fmoc proton signals (~7.3-7.9 ppm).
Mass Spectrometry Molecular Weight ([M+H]⁺)m/z matches theoretical value (484.15)m/z matches theoretical value (484.15).m/z matches theoretical value for deprotected form (262.08).
Specific Rotation Optical ActivitySpecific value (e.g., [α]D = +X°)Opposite sign (e.g., [α]D = -X°).Optically active but with a different value.

This table highlights the necessity of the complete analytical suite. RP-HPLC alone cannot distinguish the D-enantiomer, and NMR cannot differentiate between enantiomers. Only the combination of all techniques provides a self-validating and trustworthy assessment of purity.

Conclusion: A Commitment to Quality

The validation of Fmoc-2-Amino-2-(4-methanesulfonylphenyl)propanoic acid purity is not a matter of mere protocol execution; it is a scientific imperative. For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical integrity of this advanced building block is the first and most critical step in successful peptide synthesis.[12][19] By employing an orthogonal analytical strategy that combines chromatography (RP-HPLC, Chiral HPLC) and spectroscopy (NMR, MS), we create a self-validating system that leaves no room for ambiguity. This rigorous approach mitigates risks, ensures reproducibility, and ultimately paves the way for the development of safer and more effective peptide therapeutics.

References

  • A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids - Benchchem.
  • Chiral separation of natural and unnatural amino acid derivatives by micro-HPLC on a Ristocetin A stationary phase - PubMed.
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International.
  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem.
  • Novabiochem® Enhanced specification Fmoc-amino acids - Merck Millipore.
  • Peptide Impurities & Solutions.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - RSC Publishing.
  • Novabiochem® Fmoc-Amino Acids - Sigma-Aldrich.
  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed.
  • Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids by Brittney A. Klein.
  • Related impurities in peptide medicines - PubMed.
  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) - Phenomenex.
  • Technical Support Center: The Critical Role of Fmoc-Amino Acid Purity in Peptide Synthesis - Benchchem.
  • API Intermediates Production Purity | Arborpharmchem.
  • Pharmaceutical Impurity Testing and Identification - Intertek.
  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing.
  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization | Request PDF - ResearchGate.
  • Understanding Purity Standards for Synthesis Material Intermediates.
  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC.
  • A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Fmoc-D-Phe(2-F)-OH - Benchchem.
  • Analysis of Glyphosate and Aminomethylphosphonic Acid in Nutritional Ingredients and Milk by Derivatization with Fluorenylmethyloxycarbonyl Chloride and Liquid Chromatography–Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling... - ResearchGate.
  • Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography - NIH.
  • 17O MAS NMR Correlation Spectroscopy at High Magnetic Fields - PMC - NIH.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci.
  • NMR Analysis of Amino Acids - YouTube.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-2-(4-methanesulfonylphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-2-(4-methanesulfonylphenyl)propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.